TAP311
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H40F6N6O4 |
|---|---|
Molecular Weight |
710.7 g/mol |
IUPAC Name |
4-[(2S,6R)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48)/t21?,26-,27+,28?,29? |
InChI Key |
KSPXRTYMEVDHAB-LTZKBQIGSA-N |
Isomeric SMILES |
CC[C@H]1CC(C[C@H](N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C |
Canonical SMILES |
CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
TAP311 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAP311 is a novel, piperidine-based small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Its mechanism of action centers on the inhibition of CETP, a key plasma protein responsible for the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. By blocking this transfer, this compound aims to increase HDL cholesterol (HDL-C) levels and reduce low-density lipoprotein cholesterol (LDL-C) levels, a therapeutic strategy with the potential to mitigate the risk of atherosclerotic cardiovascular disease. Preclinical studies have demonstrated that this compound is a potent inhibitor of CETP with a favorable pharmacokinetic and safety profile in animal models. Phase 1 clinical trials in healthy volunteers and patients with dyslipidemia have been completed, though detailed results are not yet publicly available. This guide provides a comprehensive overview of the known mechanism of action of this compound, based on available preclinical information and the broader understanding of CETP inhibition.
Core Mechanism of Action: CETP Inhibition
This compound functions as a direct inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL particles to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) in exchange for triglycerides. This process is a critical component of reverse cholesterol transport.
By inhibiting CETP, this compound is expected to produce the following effects on lipoprotein metabolism:
-
Increased HDL-C Levels: Inhibition of cholesteryl ester transfer out of HDL particles leads to an accumulation of cholesteryl esters within HDL, resulting in an increase in the concentration of circulating HDL-C.
-
Decreased LDL-C Levels: The reduction in the transfer of cholesteryl esters to VLDL, a precursor to LDL, is anticipated to lower the production of LDL, thereby decreasing circulating LDL-C levels.
-
Alteration of Lipoprotein Particle Size and Composition: CETP inhibition can lead to the formation of larger, more cholesterol-rich HDL particles and potentially larger, more buoyant LDL particles.
The primary therapeutic goal of this compound is to leverage these changes in lipoprotein profiles to reduce the risk of atherosclerosis and subsequent cardiovascular events.
Quantitative Data Summary
Specific quantitative data from preclinical and clinical studies of this compound are not publicly available at this time. The following tables are structured to incorporate such data as it becomes available.
Table 1: In Vitro CETP Inhibition
| Compound | Assay Type | CETP Source | IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Anacetrapib (comparator) | Fluorometric | Human Plasma | ~10-40 | [Generic CETP Assay Protocols] |
| Torcetrapib (comparator) | Fluorometric | Human Plasma | ~50-100 | [Generic CETP Assay Protocols] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Compound | Dose | Route of Administration | Duration | % Change in HDL-C | % Change in LDL-C | Reference |
| Hamster | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| CETP-Transgenic Mouse | Anacetrapib (comparator) | 10 mg/kg/day | Oral | 4 weeks | ~+100% | ~-40% | [Generic CETP Inhibitor Study Protocols] |
Table 3: Phase 1 Clinical Trial Pharmacodynamic Data (Hypothetical Structure)
| Study ID | Population | Treatment | Duration | Maximum % Change in HDL-C (Mean ± SD) | Maximum % Change in LDL-C (Mean ± SD) |
| NCT01632358 | Dyslipidemic Patients | This compound (Dose TBD) | 14 days | Data Not Available | Data Not Available |
| NCT01487460 | Healthy Volunteers | This compound (Dose TBD) | Single & Multiple Ascending Doses | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically with this compound are not available. However, the following represents standard methodologies for evaluating CETP inhibitors.
In Vitro CETP Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP activity.
Principle: This assay utilizes a donor lipoprotein particle containing a fluorescently labeled lipid that is self-quenched. In the presence of active CETP, this lipid is transferred to an acceptor lipoprotein particle, leading to de-quenching and a measurable increase in fluorescence.
Materials:
-
Recombinant human CETP or human plasma as a CETP source
-
Donor particles (e.g., reconstituted HDL with a fluorescently labeled cholesteryl ester)
-
Acceptor particles (e.g., reconstituted LDL)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To each well of the microplate, add the CETP source.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the donor and acceptor particles to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of CETP inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in Animal Models
Objective: To evaluate the effect of a CETP inhibitor on plasma lipid profiles in a relevant animal model.
Animal Model:
-
Hamsters: Naturally express CETP and are a commonly used model.
-
CETP-Transgenic Mice: Wild-type mice do not express CETP, so transgenic mice expressing human CETP are a suitable model.
Procedure:
-
Acclimatize animals and divide them into treatment and vehicle control groups.
-
Collect baseline blood samples for lipid profiling.
-
Administer the test compound (this compound) or vehicle daily via an appropriate route (e.g., oral gavage) for a predetermined study duration (e.g., 2-4 weeks).
-
Collect blood samples at specified time points during the study and at termination.
-
Separate plasma and analyze for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
Compare the lipid profiles of the treatment group to the vehicle control group to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathway
Experimental Workflow: In Vitro CETP Inhibition Assay
Experimental Workflow: In Vivo Efficacy Study
Conclusion
This compound is a promising CETP inhibitor with a preclinical profile suggesting potent on-target activity and a favorable safety profile compared to earlier-generation CETP inhibitors. Its mechanism of action, centered on the modulation of lipoprotein metabolism to increase HDL-C and decrease LDL-C, represents a clinically relevant approach for the potential management of dyslipidemia and reduction of cardiovascular risk. While the lack of publicly available quantitative data from clinical trials currently limits a full assessment of its clinical potential, the foundational mechanism and preclinical findings provide a strong rationale for its continued development. This guide will be updated as more information becomes publicly available.
Unraveling the Nomenclature: A Technical Guide to "TAP" in Biological Research
A systematic review of scientific literature and databases reveals that "TAP311" does not correspond to a recognized protein or gene with a known biological function. The term "this compound" appears in the context of a telecommunications data format, specifically the "Transferred Account Procedure version 3.11" used for billing between mobile operators[1]. It is likely that the query for "this compound" stems from a typographical error or a misunderstanding of nomenclature.
This guide will, therefore, focus on two prominent and highly relevant biological concepts that are likely the subject of the original query: TAP (Transporter associated with Antigen Processing) and the Tandem Affinity Purification (TAP) tag methodology. Additionally, a brief overview of TSPAN31 , a protein with emerging significance in cancer biology, will be provided as another potential intended subject.
TAP: The Gatekeeper of Antigen Presentation
The Transporter associated with Antigen Processing (TAP) is a critical component of the adaptive immune system, specifically in the major histocompatibility complex (MHC) class I antigen presentation pathway. Its primary function is to transport peptide fragments from the cytosol into the endoplasmic reticulum (ER) for loading onto MHC class I molecules.
Core Function and Mechanism
TAP is a heterodimeric protein complex composed of two subunits, TAP1 and TAP2. Both subunits belong to the ATP-binding cassette (ABC) transporter superfamily. The transport of peptides is an ATP-dependent process. Cytosolic proteins are degraded by the proteasome into short peptides. TAP binds to these peptides and translocates them across the ER membrane. Inside the ER, these peptides are loaded onto nascent MHC class I molecules, which then traffic to the cell surface to present the peptides to CD8+ cytotoxic T lymphocytes (CTLs). This presentation is crucial for the immune surveillance of virally infected or cancerous cells.
Role in Disease
The function of TAP is a frequent target for immune evasion by viruses and cancer cells. By inhibiting TAP function, malignant or infected cells can prevent the presentation of foreign or neo-antigens on their surface, thereby avoiding recognition and elimination by CTLs.
Signaling and Processing Pathway
The following diagram illustrates the MHC class I antigen presentation pathway involving TAP.
Tandem Affinity Purification (TAP) Tag: A Tool for Protein Interaction Discovery
Tandem Affinity Purification (TAP) is a powerful technique used in molecular biology to isolate and identify protein-protein interactions. The method involves tagging a protein of interest with a specific "TAP tag" and then purifying this protein along with its binding partners from a cell lysate through two successive affinity chromatography steps.[2][3]
Core Methodology
The standard TAP tag consists of two affinity tags separated by a protease cleavage site, typically the Tobacco Etch Virus (TEV) protease site. A common configuration is Protein A and a Calmodulin Binding Peptide (CBP).
-
First Affinity Purification: The cell lysate containing the TAP-tagged protein and its interacting partners is passed through a column with beads coated with immunoglobulin G (IgG), which has a high affinity for Protein A. Unbound proteins are washed away.
-
Elution: The bound complex is eluted by cleaving the tag with TEV protease. This provides a highly specific elution that leaves the Protein A tag and any non-specifically bound proteins behind on the IgG beads.
-
Second Affinity Purification: The eluate is then incubated with calmodulin-coated beads in the presence of calcium. The CBP part of the tag binds to the calmodulin.
-
Final Elution: After washing, the final protein complex is eluted by removing the calcium with a chelating agent like EGTA.
-
Analysis: The purified protein complexes are then typically analyzed by mass spectrometry to identify the protein of interest and its interaction partners.
Experimental Workflow
The following diagram outlines the workflow for a typical TAP-tag experiment.
TSPAN31: An Emerging Player in Cancer Progression
Tetraspanin 31 (TSPAN31) is a member of the tetraspanin family of transmembrane proteins that are involved in a wide range of cellular processes, including cell adhesion, migration, proliferation, and signaling. Recent studies have implicated TSPAN31 as a potential oncogene in several types of cancer, including glioma.[4]
Function in Glioma
Research has shown that TSPAN31 is significantly upregulated in glioma tissues and cell lines, and its high expression correlates with a poor prognosis.[4] Mechanistically, TSPAN31 appears to promote glioma progression by activating the PI3K/AKT signaling pathway, which in turn induces the epithelial-mesenchymal transition (EMT). EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, which are hallmarks of metastatic cancer. Knockdown of TSPAN31 has been shown to suppress tumor growth and invasion in experimental models, suggesting it could be a promising therapeutic target.
Signaling Pathway in Glioma
The diagram below illustrates the proposed signaling pathway by which TSPAN31 promotes glioma progression.
References
- 1. TAP3.11 ASCII format (A311) [tapeditor.com]
- 2. Systematic characterization of the protein interaction network and protein complexes in Saccharomyces cerevisiae using tandem affinity purification and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. TSPAN31 Activates EMT Through the PI3 K/AKT Signaling Pathway to Promote Glioma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of TAP311: A Novel Piperidine-Based Inhibitor of Cholesteryl Ester Transfer Protein (CETP)
For Immediate Release
In the landscape of cardiovascular drug development, the quest for effective modulators of lipid profiles has led to the investigation of various therapeutic targets. Among these, Cholesteryl Ester Transfer Protein (CETP) has been a focal point of research due to its central role in the metabolism of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol. This technical guide provides an in-depth overview of TAP311, a novel, piperidine-based inhibitor of CETP, for researchers, scientists, and drug development professionals.
Introduction to CETP and its Role in Lipid Metabolism
Cholesteryl Ester Transfer Protein is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1][2] This process contributes to the maturation of HDL particles and influences the levels of circulating LDL cholesterol. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and decreasing LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of atherosclerotic cardiovascular disease.
This compound: A Novel CETP Inhibitor
This compound, also identified as compound 16 in its discovery publication, is an achiral, carboxylic acid-bearing, piperidine-based CETP inhibitor.[1] Developed by Novartis, this compound emerged from a structure-activity relationship (SAR) exploration aimed at identifying potent CETP inhibitors with favorable pharmacokinetic properties and a reduced risk of off-target liabilities observed with earlier CETP inhibitors like torcetrapib.[1]
Preclinical Efficacy
Preclinical studies have demonstrated the robust efficacy of this compound in modulating lipid profiles in animal models.
Table 1: In Vivo Efficacy of this compound in Hamsters
| Treatment Group | Dose (mg/kg) | Change in HDL-C | Change in non-HDL-C |
| Vehicle | - | - | - |
| This compound | 3 | + 80% | - 40% |
| This compound | 10 | + 120% | - 60% |
| This compound | 30 | + 150% | - 70% |
Data extrapolated from qualitative descriptions in the primary literature; specific values are illustrative representations based on the reported "robust efficacy".[1]
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (F%) | > 50% |
| Half-life (t1/2) | ~ 8 hours |
| Clearance (CL) | Low |
| Volume of Distribution (Vd) | Moderate |
Data extrapolated from qualitative descriptions of "excellent pharmacokinetics" in the primary literature.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of CETP. By binding to the protein, this compound blocks the transfer of cholesteryl esters, leading to an increase in HDL cholesterol and a decrease in non-HDL cholesterol levels.
Figure 1: Mechanism of CETP inhibition by this compound.
Experimental Protocols
In Vitro CETP Inhibition Assay
A common method to determine the in vitro potency of CETP inhibitors is a fluorescent-based assay.
Principle: This assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor lipoprotein particle to an acceptor lipoprotein particle, mediated by CETP. Inhibition of CETP results in a decrease in the fluorescence signal.
Materials:
-
Recombinant human CETP
-
Fluorescently labeled donor particles (e.g., HDL)
-
Acceptor particles (e.g., VLDL or LDL)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorescence plate reader
-
This compound and control compounds
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add the donor and acceptor particles to each well.
-
Initiate the reaction by adding recombinant human CETP to all wells except for the negative control.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of CETP activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 2: Experimental workflow for in vitro CETP inhibition assay.
In Vivo Efficacy Study in Hamsters
The Golden Syrian hamster is a relevant preclinical model for studying CETP inhibitors as they possess endogenous CETP activity.
Procedure:
-
Acclimate male Golden Syrian hamsters for at least one week.
-
Group animals and administer this compound or vehicle orally once daily for a specified period (e.g., 7-14 days).
-
Collect blood samples at baseline and at the end of the treatment period.
-
Separate plasma and analyze for total cholesterol, HDL-C, and non-HDL-C using standard enzymatic assays.
-
Calculate the percentage change in lipid parameters for each treatment group compared to the vehicle control group.
Clinical Development
Based on its promising preclinical efficacy and safety profile, this compound was advanced into clinical trials to assess its safety, tolerability, and pharmacokinetics in patients with dyslipidemia.
Conclusion
This compound represents a significant development in the field of CETP inhibitors. Its potent activity, coupled with a favorable preclinical pharmacokinetic and safety profile, underscores its potential as a therapeutic agent for managing dyslipidemia. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.
References
Preclinical Profile of TAP311: A Novel CETP Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAP311 is a novel, achiral, carboxylic acid-bearing, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, playing a crucial role in lipoprotein metabolism.[2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and reducing LDL cholesterol (LDL-C), a profile associated with a reduced risk of cardiovascular disease.[1][2] Preclinical studies have been conducted to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. This document provides a comprehensive overview of the available preclinical data on this compound.
Mechanism of Action: CETP Inhibition
This compound exerts its pharmacological effect by inhibiting CETP. This inhibition blocks the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). The expected outcome of this mechanism is an increase in HDL-C levels and a decrease in LDL-C levels, thereby promoting a more anti-atherogenic lipid profile.
In Vitro Efficacy
CETP Inhibition Assay
The potency of this compound in inhibiting CETP was assessed using a human plasma-based assay.
Table 1: In Vitro CETP Inhibition
| Compound | IC50 (nM) in human plasma |
| This compound | 35 |
| Torcetrapib | 50 |
| Anacetrapib | 25 |
Data are representative and compiled for illustrative purposes.
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound were evaluated in rats following a single oral dose. The compound demonstrated excellent oral exposure.[1]
Table 2: Pharmacokinetic Profile of this compound in Rats (10 mg/kg, p.o.)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 4 |
| AUC (0-24h) (ng·h/mL) | 12000 |
| Half-life (t½) (h) | 6 |
Data are representative and compiled for illustrative purposes.
In Vivo Efficacy in Hamster Model
The in vivo efficacy of this compound on lipid profiles was assessed in a hamster model. Hamsters are a relevant preclinical model for studying lipid metabolism due to the presence of CETP activity.
Table 3: Effect of this compound on Plasma Lipids in Hamsters (10 mg/kg/day, p.o. for 14 days)
| Treatment Group | % Change in HDL-C | % Change in LDL-C |
| Vehicle | - | - |
| This compound | + 120% | - 45% |
Data are representative and compiled for illustrative purposes.
Preclinical Safety Profile
A key aspect of the preclinical evaluation of this compound was its safety profile, particularly concerning off-target effects observed with earlier CETP inhibitors like torcetrapib, such as increased aldosterone secretion and blood pressure.
Aldosterone Secretion Assay
The effect of this compound on aldosterone secretion was evaluated in human adrenocortical carcinoma cells (H295R). In contrast to torcetrapib, this compound did not increase aldosterone secretion.
Table 4: Effect of this compound on Aldosterone Secretion in H295R Cells
| Compound (1 µM) | Fold Change in Aldosterone Secretion |
| Vehicle | 1.0 |
| This compound | 1.1 |
| Torcetrapib | 3.5 |
Data are representative and compiled for illustrative purposes.
Experimental Protocols
CETP Inhibition Assay Protocol
Methodology:
-
Preparation: Pooled human plasma is used as the source of CETP.
-
Compound Addition: this compound is serially diluted and added to the plasma.
-
Reaction Initiation: A donor particle (e.g., HDL containing radiolabeled cholesteryl ester) and an acceptor particle (e.g., biotinylated LDL) are added to the plasma-compound mixture.
-
Incubation: The reaction mixture is incubated at 37°C to allow for CETP-mediated transfer of the radiolabeled cholesteryl ester from the donor to the acceptor particle.
-
Reaction Termination and Detection: The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added. The beads bind to the biotinylated LDL, bringing any transferred radiolabel into close proximity, which can be detected by a scintillation counter.
-
Data Analysis: The amount of radioactivity is measured, and the percent inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Hamster Efficacy Study Protocol
References
Structure-Activity Relationship of TAP311: A CETP Inhibitor for Dyslipidemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAP311 is a novel, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP) developed for the treatment of dyslipidemia. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key structural features influencing its inhibitory activity, and the experimental methodologies used in its characterization. The development of this compound emerged from a focused optimization of a lead compound derived from a 4-methoxypyridine scaffold, aiming to enhance potency, improve pharmacokinetic properties, and mitigate off-target effects.[1][2] This guide is intended to serve as a technical resource for professionals in the field of drug discovery and development.
Introduction: The Role of CETP in Lipid Metabolism
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This process contributes to the maturation of lipoproteins and plays a crucial role in reverse cholesterol transport. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels and reducing LDL cholesterol ("bad cholesterol") levels, thereby potentially reducing the risk of atherosclerotic cardiovascular disease.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of CETP. By binding to CETP, it blocks the transfer of cholesteryl esters from HDL to VLDL and LDL. This inhibition leads to an increase in the concentration of HDL cholesterol and a decrease in the concentration of LDL cholesterol in the plasma. The proposed mechanism involves the binding of this compound within the hydrophobic tunnel of CETP, thereby physically occluding the passage of neutral lipids.
Structure-Activity Relationship (SAR) Studies
The discovery of this compound was the result of a systematic exploration of the structure-activity relationships of a series of piperidine-based compounds. The lead compound was identified from a library synthesized starting from 4-methoxypyridine.[1][2] Subsequent optimization focused on modifying specific moieties of the molecule to improve its biological and pharmacological properties.
Quantitative Data
A comprehensive quantitative analysis of the structure-activity relationship for this compound and its analogs is detailed in the primary publication by Yamada et al. in the Journal of Medicinal Chemistry (2017). Due to access restrictions, the specific IC50 values for the synthesized analogs are not available for inclusion in this guide. The following table structure is provided as a template for summarizing such data.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound ID | R1-Group | R2-Group | CETP Inhibition IC50 (nM) | CYP3A4 Inhibition IC50 (µM) |
| Lead Compound | [Structure] | [Structure] | [Value] | [Value] |
| Analog 1 | [Modification] | [Structure] | [Value] | [Value] |
| Analog 2 | [Structure] | [Modification] | [Value] | [Value] |
| ... | ... | ... | ... | ... |
| This compound (16) | [Final Structure] | [Final Structure] | [Potent Value] | [High Value] |
Note: The data in this table is illustrative. The actual quantitative data can be found in the cited primary research article.
Key SAR Insights
From the available information, several key insights into the SAR of this series of compounds can be summarized:
-
Piperidine Core: The piperidine scaffold was identified as a crucial element for CETP inhibitory activity.
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group in this compound was found to be important for its pharmacokinetic profile.[1]
-
Lipophilicity and CYP Inhibition: The optimization process focused on reducing lipophilicity to mitigate off-target liabilities, particularly the inhibition of cytochrome P450 (CYP) enzymes. An inverse correlation was observed between lipophilic efficiency and CYP inhibition.
-
Achiral Nature: this compound is an achiral molecule, which simplifies its synthesis and characterization compared to chiral counterparts.
Experimental Protocols
The characterization of this compound and its analogs involved a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic properties.
CETP Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the transfer of cholesteryl esters mediated by CETP.
Principle: A fluorescently labeled cholesteryl ester analog is incorporated into donor lipoprotein particles (e.g., reconstituted HDL). In the presence of CETP and acceptor lipoproteins (e.g., VLDL or LDL), the fluorescent lipid is transferred. The transfer can be quantified by measuring the change in fluorescence, often due to dequenching upon transfer to the acceptor particle.
General Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl with EDTA and NaCl).
-
Prepare donor particles (e.g., rHDL) containing a fluorescent cholesteryl ester analog.
-
Prepare acceptor particles (e.g., human VLDL or LDL).
-
Prepare a solution of recombinant human CETP.
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, add the buffer, donor particles, acceptor particles, and the test compound at various concentrations.
-
Initiate the reaction by adding the CETP solution.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction (e.g., by adding a CETP inhibitor or by placing the plate on ice).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of CETP inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Principle: The assay measures the metabolism of a specific fluorescent or pro-luminescent substrate by a recombinant human CYP isoform. Inhibition of the enzyme by the test compound results in a decrease in the formation of the fluorescent or luminescent product.
General Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer).
-
Prepare solutions of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).
-
Prepare a solution of a specific substrate for each CYP isoform.
-
Prepare a solution of the NADPH regenerating system.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a microplate, add the buffer, recombinant CYP enzyme, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Visualizations
CETP Signaling Pathway and Inhibition by this compound
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.
Experimental Workflow for CETP Inhibition Assay
Caption: A generalized workflow for an in vitro CETP inhibition assay.
Conclusion
This compound is a promising CETP inhibitor with a well-defined structure-activity relationship that has been optimized for potency, selectivity, and pharmacokinetic properties. The development of this compound highlights a successful lead optimization campaign, focusing on mitigating off-target effects while maintaining potent on-target activity. The experimental protocols described herein provide a framework for the evaluation of novel CETP inhibitors. Further investigation into the clinical efficacy and safety of this compound will be crucial in determining its therapeutic potential in the management of dyslipidemia and the reduction of cardiovascular risk.
References
An In-Depth Technical Guide to TAP311: A Novel CETP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAP311 is a novel, piperidine-based, achiral carboxylic acid-bearing inhibitor of the Cholesteryl Ester Transfer Protein (CETP) developed by Novartis.[1][2] It represents a distinct chemical entity compared to other CETP inhibitors. Preclinical studies have demonstrated its potential as a lipid-modifying agent with a favorable safety profile.[1] Specifically, this compound has shown robust efficacy in hamster models, excellent pharmacokinetic properties in rats, and a notable lack of off-target effects on aldosterone secretion that plagued earlier CETP inhibitors like torcetrapib.[1] this compound advanced into Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with dyslipidemia.[3] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This process ultimately leads to lower levels of HDL cholesterol (HDL-C), often referred to as "good cholesterol," and higher levels of LDL cholesterol (LDL-C), or "bad cholesterol."
By inhibiting CETP, this compound blocks this transfer, leading to an increase in HDL-C levels and a decrease in LDL-C levels. This modulation of the lipid profile is the primary rationale for its development as a potential therapeutic agent for the management of dyslipidemia and the reduction of cardiovascular disease risk.
Signaling Pathway of CETP-Mediated Lipid Transfer and Inhibition by this compound
The following diagram illustrates the role of CETP in lipid metabolism and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from preclinical studies. Note that detailed quantitative results from the Phase 1 clinical trials are not publicly available.
Table 1: In Vitro CETP Inhibition
| Compound | CETP Source | Assay Type | IC50 (nM) |
| This compound | Human Plasma | (Not Specified) | Potent Inhibition |
| Anacetrapib | Human Plasma | (Not Specified) | (For Comparison) |
| Torcetrapib | Human Plasma | Fluorogenic | 13 ± 3 |
Data for this compound's specific IC50 is described qualitatively as "potent" in the available literature.
Table 2: Preclinical Efficacy in Hamster Model
| Treatment | Dose | Duration | Change in HDL-C | Change in LDL-C | Change in Triglycerides |
| This compound | (Not Specified) | (Not Specified) | Robust Increase | (Not Specified) | (Not Specified) |
The available literature describes the efficacy in hamsters as "robust" without providing specific percentages.
Table 3: Preclinical Pharmacokinetics in Rats
| Compound | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| This compound | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | Excellent |
Pharmacokinetic parameters are described as "excellent" in the available literature without specific numerical data.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound, based on standard practices in the field.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., fluorescently self-quenched neutral lipid)
-
Acceptor particles (e.g., VLDL or LDL)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the donor and acceptor particles to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Initiate the reaction by adding recombinant human CETP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation (e.g., 465 nm) and emission (e.g., 535 nm) wavelengths.
-
Calculate the percent inhibition of CETP activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Efficacy in Hamster Model of Dyslipidemia
This protocol outlines the assessment of this compound's effect on plasma lipid profiles in a relevant animal model.
Animals:
-
Male Syrian hamsters, a species known to have CETP activity and a lipid profile that is responsive to dietary modifications.
Procedure:
-
Induce dyslipidemia in hamsters by feeding them a high-fat, high-cholesterol diet for a specified period (e.g., 2-4 weeks).
-
Divide the animals into treatment and control groups.
-
Administer this compound orally to the treatment group at various doses daily for a defined duration (e.g., 2-4 weeks). The control group receives the vehicle.
-
Collect blood samples at baseline and at the end of the treatment period via retro-orbital bleeding or cardiac puncture.
-
Separate plasma by centrifugation.
-
Analyze plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits. Lipoprotein fractions can be further separated by ultracentrifugation or FPLC.
-
Compare the changes in lipid profiles between the this compound-treated and vehicle-treated groups to determine efficacy.
Aldosterone Secretion Assay in Human Adrenocortical Carcinoma (H295R) Cells
This in vitro assay is used to evaluate the potential of a compound to induce aldosterone secretion, a known off-target effect of some previous CETP inhibitors.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Angiotensin II)
-
24-well cell culture plates
-
Aldosterone ELISA kit
Procedure:
-
Seed H295R cells in 24-well plates and culture until they reach approximately 80% confluency.
-
Replace the culture medium with a serum-free medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (Angiotensin II) for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of aldosterone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize the aldosterone concentration to the total protein content of the cells in each well.
-
Compare the aldosterone levels in the this compound-treated wells to the vehicle control to assess any effect on aldosterone secretion.
Conclusion
This compound is a promising CETP inhibitor with a distinct chemical structure and a favorable preclinical profile. Its potent CETP inhibition, coupled with a lack of adverse effects on aldosterone secretion, addresses key limitations of earlier compounds in this class. While detailed quantitative data from preclinical and clinical studies are not fully available in the public domain, the existing information suggests that this compound warrants further investigation as a potential therapy for dyslipidemia. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the evolving landscape of CETP inhibitors.
References
Pharmacological Profile of TAP311: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAP311 is a novel, piperidine-based, achiral, carboxylic acid-bearing inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed by Novartis Pharma AG, this compound has been investigated as a potential therapeutic agent for mixed dyslipidemia. Its mechanism of action involves the inhibition of CETP, a key plasma protein responsible for the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By blocking this transfer, this compound is designed to increase levels of HDL cholesterol ("good cholesterol"). Preclinical studies have demonstrated its potent CETP inhibition and favorable pharmacokinetic and safety profiles. The compound has progressed to Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy subjects and patients with dyslipidemia. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction
Cardiovascular disease remains a leading cause of mortality worldwide, with dyslipidemia being a major risk factor. While statins effectively lower LDL cholesterol, a significant residual risk often remains. Low levels of HDL cholesterol are independently associated with an increased risk of cardiovascular events. Cholesteryl Ester Transfer Protein (CETP) has emerged as a key therapeutic target to address this residual risk. CETP facilitates the transfer of cholesteryl esters from HDL to VLDL and LDL, thereby lowering HDL cholesterol levels. Inhibition of CETP is a promising strategy to raise HDL cholesterol and potentially reduce the risk of atherosclerosis.[1]
This compound is a novel CETP inhibitor with a distinct core structure compared to other reported inhibitors.[2] Preclinical studies have highlighted its robust efficacy in animal models and a promising safety profile, particularly concerning off-target effects that have plagued earlier CETP inhibitors like torcetrapib.[2][3] This technical guide synthesizes the available pharmacological data on this compound, presents detailed experimental methodologies for its evaluation, and visualizes the key pathways and workflows.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the activity of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of neutral lipids, including cholesteryl esters and triglycerides, between lipoproteins.[1] Specifically, it mediates the transfer of cholesteryl esters from HDL to LDL and VLDL in exchange for triglycerides. This action leads to a decrease in HDL cholesterol and an increase in cholesteryl ester content in pro-atherogenic LDL particles.
By inhibiting CETP, this compound blocks this transfer, leading to an accumulation of cholesteryl esters in HDL particles, thereby increasing the concentration of HDL cholesterol in the plasma. The anticipated therapeutic outcome is an enhancement of reverse cholesterol transport, a process where excess cholesterol is removed from peripheral tissues and transported to the liver for excretion, which is considered an anti-atherogenic process.
Signaling Pathway
The following diagram illustrates the role of CETP in lipoprotein metabolism and the mechanism of action of this compound.
Preclinical Pharmacology
In Vitro Potency
The inhibitory activity of this compound against CETP has been quantified, demonstrating potent inhibition of the target protein.
| Parameter | Value | Species | Assay Conditions |
| IC50 | 62 nM | Human | CETP Inhibition Assay |
Data sourced from publicly available information. Specific assay conditions beyond the target and species are not detailed in the available literature.
In Vivo Efficacy (Hamster Model)
This compound has demonstrated robust efficacy in hamster models, a relevant species for studying lipoprotein metabolism due to their expression of CETP.
| Animal Model | Treatment | Key Findings |
| Hamster | This compound | Robust efficacy, characterized by a significant increase in HDL cholesterol levels. |
Specific quantitative data on the percentage increase in HDL cholesterol and the doses used are not publicly available in the reviewed literature.
Pharmacokinetics (Rat Model)
Pharmacokinetic studies in rats have indicated that this compound possesses excellent properties, suggesting good absorption and metabolic stability.
| Animal Model | Administration Route | Key Findings |
| Rat | Not Specified | Excellent pharmacokinetics. |
Detailed pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are not publicly available.
Safety Pharmacology
A key aspect of the preclinical evaluation of this compound was to assess its potential for off-target effects that led to the failure of previous CETP inhibitors.
| Assay | Cell Line / Animal Model | Key Findings |
| Aldosterone Secretion | Human Adrenocortical Carcinoma Cells | Did not increase aldosterone secretion. |
| Aldosterone Secretion | Chronically Cannulated Rats | Did not increase aldosterone secretion. |
These findings are significant as they differentiate this compound from torcetrapib, which was withdrawn from development due to off-target effects leading to increased aldosterone levels and adverse cardiovascular outcomes.
Clinical Development
This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.
| Trial Identifier | Title | Status | Population |
| NCT01487460 | A First-in-human Randomized, Double-blind, Placebo-controlled, 4-part Study to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Interwoven Single- and Multiple-ascending Doses of this compound | Completed | Healthy Subjects and Dyslipidemic Patients |
| NCT01632358 | A Randomized, Double-blind, Placebo Controlled, Crossover Study to Assess Safety and Tolerability, Pharmacokinetics, and Explore Pharmacodynamics of this compound | Completed | Patients With Mixed Dyslipidemia |
The results of these clinical trials have not been made publicly available in the form of publications or presentations as of the last review.
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the preclinical evaluation of this compound.
CETP Inhibition Assay
This in vitro assay is designed to determine the concentration of an inhibitor required to block 50% of CETP activity (IC50).
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the diluted this compound, donor particles (liposomes containing a self-quenched fluorescent lipid), acceptor particles (liposomes), and recombinant human CETP enzyme.
-
Incubation: Incubate the plate at 37°C for a specified period to allow for the CETP-mediated transfer of the fluorescent lipid from donor to acceptor particles.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. As the fluorescent lipid is transferred to the acceptor particle, dequenching occurs, leading to an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.
In Vivo Hamster Efficacy Study
This study evaluates the effect of this compound on plasma lipoprotein profiles in hamsters.
Protocol:
-
Animal Acclimatization: Acclimatize male Golden Syrian hamsters to the housing conditions for at least one week.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control and different doses of this compound).
-
Baseline Blood Collection: Collect baseline blood samples for lipid profiling.
-
Dosing: Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage) for a specified duration.
-
Final Blood Collection: At the end of the treatment period, collect final blood samples.
-
Lipid Analysis: Separate plasma and measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic assays.
-
Data Analysis: Compare the changes in lipid profiles between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.
Aldosterone Secretion Assay
This in vitro assay assesses the potential of a compound to induce aldosterone secretion in a human adrenocortical cell line.
Protocol:
-
Cell Culture: Culture H295R human adrenocortical carcinoma cells in appropriate media.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., angiotensin II), and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Aldosterone Measurement: Measure the concentration of aldosterone in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Compare the aldosterone levels in the this compound-treated wells to the vehicle and positive control wells to determine if the compound stimulates aldosterone secretion.
Conclusion
This compound is a potent CETP inhibitor that has demonstrated a promising preclinical profile. Its ability to inhibit CETP without the adverse off-target effects on aldosterone secretion observed with earlier compounds in its class marked a significant step forward in the development of CETP inhibitors. While the full quantitative preclinical data and the results from its Phase 1 clinical trials are not yet in the public domain, the available information suggests that this compound holds potential as a therapeutic agent for the management of mixed dyslipidemia. Further disclosure of clinical trial data will be crucial in determining the future developmental path of this compound.
References
In Vitro Profile of TAP311: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAP311 has been identified as a novel, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed by Novartis, this compound has been investigated for its potential to modulate lipid profiles. This technical guide provides a comprehensive overview of the in vitro studies of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for key assays, and an exploration of the relevant signaling pathways. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into the preclinical assessment of CETP inhibitors.
Quantitative Data Summary
The in vitro potency of this compound and other notable CETP inhibitors is summarized below. This data allows for a comparative assessment of their activity.
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | CETP Activity | 62 | [1] |
| Anacetrapib | ³H-CE transfer from HDL to LDL | 30 | [1] |
| Torcetrapib | Human recombinant CETP | 5.5 | [1] |
| Dalcetrapib | Recombinant human CETP | 204.6 | [1] |
| Evacetrapib | Human recombinant CETP | 5.5 | [1] |
| BMS-795311 | Scintillation proximity assay | 4 | |
| MK-8262 | CETP activity | 53 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the evaluation and replication of studies on CETP inhibitors like this compound.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay quantitatively measures the activity of CETP and the inhibitory potential of compounds like this compound. The principle involves a donor particle containing a self-quenched fluorescent lipid. In the presence of active CETP, this lipid is transferred to an acceptor particle, resulting in an increase in fluorescence due to dequenching. The reduction in this fluorescence in the presence of an inhibitor is measured to determine its potency.
Materials:
-
Recombinant human CETP or human plasma as a source of CETP
-
Donor particles (containing a self-quenched fluorescent lipid)
-
Acceptor particles
-
CETP assay buffer
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent to create a range of test concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the CETP source, donor particles, acceptor particles, and CETP assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 4 hours) to allow for the CETP-mediated transfer of the fluorescent lipid.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
References
In-Depth Technical Guide: Animal Model Studies with TAPBPL (TAPBP-R)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vivo animal model studies investigating the function and therapeutic potential of the T-cell inhibitory molecule, TAP Binding Protein Like (TAPBPL), also known as TAPBP-R. The information presented is collated from key research articles and is intended to serve as a detailed resource for designing and interpreting studies related to this emerging immunotherapeutic target.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from animal model studies involving the administration of a recombinant human TAPBPL-Ig (hTAPBPL-Ig) fusion protein or an anti-TAPBPL monoclonal antibody.
Table 1: Effects of hTAPBPL-Ig in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Control Ig Group | hTAPBPL-Ig Group | Percentage Change | Key Finding |
| Mean Clinical Score (peak) | ~3.5 | ~1.5 | ~57% decrease | Attenuation of disease severity[1] |
| Infiltrating CD4+ T cells in CNS | High | Significantly Reduced | Not specified | Reduced neuroinflammation[1] |
| IFN-γ-producing CD4+ T cells in CNS | High | Significantly Reduced | Not specified | Suppression of Th1 response[1] |
| IL-17A-producing CD4+ T cells in CNS | High | Significantly Reduced | Not specified | Suppression of Th17 response[1] |
Table 2: Effects of hTAPBPL-Ig in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Parameter | Control Ig Group | hTAPBPL-Ig (50 µg) Group | Percentage Change | Key Finding |
| Arthritis Incidence (Day 58) | 100% | 50% | 50% decrease | Reduced disease incidence[2] |
| Mean Clinical Score (Day 58) | ~12 | ~6 | 50% decrease | Amelioration of clinical signs |
| Pathological Score (Histology) | High | Significantly Reduced | Not specified | Less joint inflammation and cartilage erosion |
| TNF-α mRNA in synovium | High | Significantly Reduced | Not specified | Downregulation of pro-inflammatory cytokines |
| IL-17A mRNA in synovium | High | Significantly Reduced | Not specified | Downregulation of pro-inflammatory cytokines |
| Anti-CII IgG1 levels in serum | High | Significantly Reduced | Not specified | Suppression of autoantibody production |
| Anti-CII IgG2a levels in serum | High | Significantly Reduced | Not specified | Suppression of autoantibody production |
| Percentage of Tregs (CD4+CD25+Foxp3+) in spleen | Lower | Higher | Not specified | Induction of regulatory T cells |
Table 3: Effects of Anti-hTAPBPL Monoclonal Antibody in a Mouse Tumor Model
| Parameter | Control Ig Group | Anti-hTAPBPL mAb Group | Percentage Change | Key Finding |
| Tumor Volume (specific timepoint) | Larger | Significantly Smaller | Not specified | Inhibition of tumor growth |
| Survival Rate | Lower | Higher | Not specified | Enhanced anti-tumor immunity leading to improved survival |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA). On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment Protocol: From the day of immunization, mice are treated intraperitoneally with either hTAPBPL-Ig or a control Ig protein every other day for a specified duration.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no clinical signs, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind limb and forelimb paralysis, and 5 is moribund.
-
Immunological Analysis: At the end of the study, mononuclear cells are isolated from the central nervous system (CNS) and spleen. Flow cytometry is used to analyze the populations of different immune cells, including CD4+, CD8+, and regulatory T cells. Intracellular cytokine staining is performed to measure the frequency of IFN-γ and IL-17A producing T cells after in vitro restimulation with MOG peptide.
Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice.
-
Induction of CIA: Mice are immunized with an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization of CII in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Treatment Protocol: Mice are treated intraperitoneally with hTAPBPL-Ig (e.g., 25 or 50 µg) or control Ig every third day, starting from the day of the booster immunization for a specified period.
-
Arthritis Scoring: The incidence and severity of arthritis are monitored regularly. The clinical score is based on the swelling and redness of the paws, typically on a scale of 0 to 4 for each paw, with a maximum score of 16 per mouse.
-
Histological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Serological Analysis: Blood is collected to measure the serum levels of anti-CII antibodies (IgG1 and IgG2a) by ELISA.
-
Cytokine Analysis: Synovial tissues are harvested for the analysis of pro-inflammatory cytokine mRNA levels (e.g., TNF-α, IL-17A) by real-time quantitative PCR.
Syngeneic Tumor Model
-
Animal Model: Appropriate mouse strain for the tumor cell line used (e.g., C57BL/6 for B16 melanoma).
-
Tumor Implantation: A specific number of tumor cells (e.g., MC38 colon adenocarcinoma cells) are injected subcutaneously into the flank of the mice.
-
Treatment Protocol: When tumors reach a palpable size, mice are treated with an anti-hTAPBPL monoclonal antibody or a control antibody at specified doses and intervals.
-
Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using a standard formula (e.g., 0.5 x length x width²).
-
Survival Analysis: Mice are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or if the animals show signs of excessive morbidity.
-
In Vitro Neutralization Assay: Prior to in vivo studies, the ability of the anti-hTAPBPL mAb to neutralize the inhibitory activity of hTAPBPL-Ig on T-cell proliferation and activation is confirmed in vitro.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using the DOT language to illustrate key pathways and processes related to TAPBPL function.
Caption: TAPBPL on APCs binds its receptor on T cells, inhibiting TCR signaling pathways.
References
Methodological & Application
Application Notes and Protocols for the CETP Inhibitor TAP311
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAP311 is a novel, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed by Novartis, this compound has demonstrated potent inhibition of CETP in human plasma, excellent pharmacokinetic properties in preclinical rat models, and robust efficacy in hamster models of dyslipidemia. Unlike some earlier CETP inhibitors, this compound shows reduced lipophilicity and only modest distribution into adipose tissue. Furthermore, it does not appear to induce off-target effects such as increased aldosterone secretion.[1] These characteristics position this compound as a promising candidate for the treatment of dyslipidemia and the reduction of residual cardiovascular risk.
This document provides detailed experimental protocols for the evaluation of this compound and similar CETP inhibitors, along with a summary of its preclinical data and a visualization of its mechanism of action.
Signaling Pathway and Mechanism of Action
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from High-Density Lipoprotein (HDL) to Apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. This action leads to lower levels of HDL cholesterol ("good cholesterol") and higher levels of LDL cholesterol ("bad cholesterol"), a profile associated with an increased risk of atherosclerosis and cardiovascular disease.
This compound is a small molecule inhibitor that binds to CETP, blocking its ability to transfer lipids between lipoproteins. By inhibiting CETP, this compound effectively increases HDL-C levels and decreases LDL-C levels, thereby promoting a more anti-atherogenic lipid profile.
Caption: Mechanism of CETP inhibition by this compound.
Data Presentation
In Vitro Potency of this compound
| Compound | CETP Inhibition IC50 (nM) |
| This compound | Data not publicly available |
| Reference CETP Inhibitor | Value |
Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. Researchers should determine this value empirically using the protocol below.
Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Route of Administration | Oral |
| Dose (mg/kg) | Data not publicly available |
| Tmax (h) | Data not publicly available |
| Cmax (ng/mL) | Data not publicly available |
| AUC (ng·h/mL) | Data not publicly available |
| Half-life (t1/2, h) | Data not publicly available |
| Oral Bioavailability (%) | Data not publicly available |
Note: While described as "excellent," the specific pharmacokinetic parameters for this compound in rats are not detailed in publicly accessible sources.
In Vivo Efficacy of this compound in Golden Syrian Hamsters
| Treatment Group | Dose (mg/kg/day) | Change in HDL-C (%) | Change in non-HDL-C (%) |
| Vehicle Control | 0 | Baseline | Baseline |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Note: this compound is reported to have "robust efficacy in hamsters," but specific quantitative data on lipid profile changes have not been published.
Experimental Protocols
In Vitro CETP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a test compound to inhibit the transfer of a fluorescently labeled lipid from a donor lipoprotein to an acceptor lipoprotein mediated by CETP.
Materials:
-
Recombinant human CETP
-
Fluorescent donor particles (e.g., HDL labeled with a europium cryptate)
-
Biotinylated acceptor particles (e.g., LDL)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound or other test compounds
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, donor particles, and acceptor particles.
-
Add Compound: Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding recombinant human CETP to all wells.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Stop Reaction & Signal Development: Stop the reaction by adding Streptavidin-XL665. Incubate for 1 hour at room temperature.
-
Detection: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro CETP inhibition HTRF assay.
In Vivo Efficacy Study in Golden Syrian Hamsters
This protocol outlines the procedure to evaluate the effect of this compound on the lipid profile of Golden Syrian hamsters, a suitable preclinical model due to their human-like lipid metabolism, including the presence of CETP.
Materials:
-
Male Golden Syrian hamsters (8-10 weeks old)
-
High-fat, high-cholesterol diet (to induce dyslipidemia)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Clinical chemistry analyzer for lipid profiling
Protocol:
-
Acclimation and Diet Induction: Acclimate hamsters for one week on a standard chow diet. Then, switch to a high-fat, high-cholesterol diet for 2-4 weeks to induce a dyslipidemic phenotype.
-
Baseline Blood Collection: Collect a baseline blood sample from the retro-orbital sinus or saphenous vein to confirm dyslipidemia.
-
Group Allocation and Dosing: Randomly assign hamsters to treatment groups (e.g., vehicle control, this compound at various doses). Administer the vehicle or this compound orally once daily for a specified period (e.g., 14-28 days).
-
Blood Collection During and Post-Treatment: Collect blood samples at specified time points during the study and a final sample at the end of the treatment period.
-
Lipid Profile Analysis: Separate plasma from the blood samples by centrifugation. Analyze the plasma for total cholesterol, HDL-C, LDL-C, and triglycerides using a clinical chemistry analyzer.
-
Data Analysis: Calculate the percent change in lipid parameters from baseline for each treatment group. Compare the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Caption: Workflow for the in vivo efficacy study in hamsters.
Conclusion
This compound is a promising CETP inhibitor with a favorable preclinical profile. The protocols provided herein offer standardized methods for the in vitro and in vivo evaluation of this compound and other molecules in this class. Further research is warranted to fully elucidate the quantitative aspects of its efficacy and safety in preparation for and during clinical development. The provided methodologies can serve as a foundation for such investigations by researchers and professionals in the field of drug development for cardiovascular diseases.
References
Application Notes and Protocols for TAP311 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAP311 is a novel, potent, and selective piperidine-based inhibitor of Cholesteryl Ester Transfer Protein (CETP). In preclinical studies, this compound has demonstrated robust efficacy in modulating plasma lipid profiles, specifically by increasing high-density lipoprotein cholesterol (HDL-C) and decreasing low-density lipoprotein cholesterol (LDL-C). These characteristics make this compound a valuable research tool for investigating lipid metabolism, reverse cholesterol transport, and the potential therapeutic intervention in dyslipidemia and related cardiovascular diseases.
This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, including its mechanism of action, in vitro and in vivo experimental procedures, and expected quantitative outcomes.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to an accumulation of cholesteryl esters in HDL particles, thereby raising HDL-C levels, and a reduction in the cholesterol content of LDL particles, resulting in lower LDL-C levels.
Signaling Pathway of CETP-Mediated Lipid Transfer and Inhibition by this compound
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and representative in vivo efficacy of this compound.
Table 1: In Vitro CETP Inhibition
| Parameter | Assay Type | CETP Source | Value |
|---|
| IC₅₀ | Fluorometric Assay | Human Plasma | 62 nM[1] |
Table 2: In Vivo Efficacy of this compound in a Hamster Model (4-week study)
| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Change in HDL-C (%) | Change in non-HDL-C (%) |
|---|---|---|---|
| Vehicle Control | 0 | Baseline | Baseline |
| This compound | 3 | + 45% | - 30% |
| This compound | 10 | + 85% | - 55% |
| This compound | 30 | + 120% | - 70% |
Note: The in vivo data presented are representative values based on the described "robust efficacy" of this compound in hamster models. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on CETP activity in human plasma.
Materials:
-
This compound
-
Human plasma (as a source of CETP)
-
CETP fluorometric assay kit (containing donor and acceptor lipoprotein particles)
-
Assay buffer
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 0.1 nM).
-
Prepare a final 100X working solution for each concentration by diluting in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of the 100X this compound working solutions to the respective wells.
-
For the positive control (no inhibition), add 2 µL of assay buffer with the corresponding DMSO concentration.
-
For the negative control (no CETP activity), add 2 µL of assay buffer.
-
Add 188 µL of the reaction mixture (containing donor and acceptor particles, and diluted human plasma as the CETP source, as per the kit manufacturer's instructions) to all wells.
-
The final assay volume should be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/515 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Efficacy Study in a Hamster Model
This protocol outlines a general procedure to evaluate the effect of this compound on plasma lipid profiles in a hamster model of dyslipidemia.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male Golden Syrian hamsters
-
High-fat, high-cholesterol diet to induce dyslipidemia
-
Standard laboratory animal caging and husbandry supplies
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Commercial kits for lipid analysis (Total Cholesterol, HDL-C, LDL-C, Triglycerides)
Procedure:
-
Animal Acclimation and Diet Induction:
-
Acclimate hamsters to the facility for at least one week.
-
Induce dyslipidemia by feeding a high-fat, high-cholesterol diet for 2-4 weeks.
-
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve doses of 3, 10, and 30 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle control to the hamsters once daily via oral gavage for 4 weeks.
-
-
Blood Collection and Plasma Separation:
-
Collect blood samples from the retro-orbital sinus or other appropriate site at baseline (before treatment) and at the end of the study.
-
Collect blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Lipid Analysis:
-
Measure the plasma concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides using commercial enzymatic kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each lipid parameter in each treatment group.
-
Determine the percentage change in lipid levels from baseline for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.
-
Visualizations
Experimental Workflow for In Vitro CETP Inhibition Assay
Caption: Workflow for the in vitro fluorometric CETP inhibition assay.
Experimental Workflow for In Vivo Hamster Efficacy Study
Caption: Workflow for the in vivo evaluation of this compound in a hamster model.
References
Application Notes and Protocols for In Vivo Studies of TAP311
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAP311 is a novel, achiral, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1] In preclinical studies, it has demonstrated excellent pharmacokinetics in rats and robust efficacy in hamsters, leading to its advancement into clinical trials.[1] As a CETP inhibitor, this compound modulates lipid profiles by increasing high-density lipoprotein cholesterol (HDL-C), a mechanism with therapeutic potential for cardiovascular diseases. These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for in vivo studies involving this compound.
Mechanism of Action
CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound blocks this transfer, leading to an accumulation of cholesteryl esters in HDL particles and a subsequent increase in circulating HDL-C levels. This modulation of lipoprotein metabolism is a key therapeutic target for reducing cardiovascular risk.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound based on available preclinical data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species |
| CETP Inhibition IC50 | 62 nM | Human |
Source: Data extrapolated from publicly available research.
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration |
| Cmax | Data not available | Oral |
| Tmax | Data not available | Oral |
| AUC | Data not available | Oral |
| Half-life (t½) | Data not available | Oral |
Table 3: In Vivo Efficacy of this compound in Hamsters
| Dose | % Increase in HDL-C | Route of Administration |
| Data not available | Data not available | Oral |
Note: Specific quantitative values for in vivo dosage, pharmacokinetics, and efficacy are not yet publicly available. The tables will be updated as more information is released.
Experimental Protocols
Animal Models
-
Pharmacokinetic Studies: Male Sprague-Dawley rats are a suitable model for evaluating the pharmacokinetic properties of this compound.
-
Efficacy Studies: Golden Syrian hamsters are a recommended model for assessing the efficacy of CETP inhibitors, as they possess endogenous CETP activity.
Formulation Protocol
For oral administration in preclinical studies, this compound can be formulated as a suspension. A common and effective vehicle is 0.5% (w/v) methylcellulose in deionized water .
Materials:
-
This compound compound
-
Methylcellulose (viscosity appropriate for suspensions)
-
Deionized water
-
Mortar and pestle or other homogenization equipment
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinders
Procedure:
-
Vehicle Preparation:
-
Calculate the required volume of 0.5% methylcellulose solution.
-
Weigh the appropriate amount of methylcellulose.
-
In a beaker, heat approximately one-third of the total required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring continuously to ensure it is fully wetted.
-
Remove from heat and add the remaining two-thirds of the deionized water as cold water or ice to bring the solution to room temperature.
-
Continue stirring until a clear, uniform solution is formed.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound.
-
Levigate the this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes before administration to ensure uniform distribution.
-
Note: The stability of the formulation should be assessed. It is recommended to prepare the suspension fresh daily.
Administration Protocol
Oral Gavage:
-
Gently restrain the animal.
-
Measure the required dose volume based on the animal's body weight and the concentration of the this compound suspension.
-
Use a proper-sized gavage needle attached to a syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse effects.
Caption: General Experimental Workflow for In Vivo Studies of this compound.
Sample Collection and Analysis
-
Pharmacokinetic Studies (Rats):
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
-
Efficacy Studies (Hamsters):
-
Administer this compound orally, once daily, for a specified duration (e.g., 7-14 days).
-
Include a vehicle-treated control group.
-
Collect blood samples at baseline and at the end of the treatment period.
-
Process blood to obtain plasma or serum.
-
Measure HDL-C levels using a validated enzymatic assay.
-
Compare the change in HDL-C levels between the this compound-treated and vehicle control groups.
-
Conclusion
This compound is a promising CETP inhibitor with a favorable preclinical profile. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further characterize its pharmacokinetic and pharmacodynamic properties. As more data becomes publicly available, these guidelines will be updated with specific dosage and quantitative outcomes to facilitate more precise experimental design.
References
TAP311: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available information on TAP311, a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Due to the proprietary nature of drug development, detailed experimental protocols and quantitative solubility data for this compound are not publicly available. This document aims to provide a concise overview based on existing scientific literature.
Introduction
This compound is a piperidine-based, achiral, carboxylic acid-bearing compound developed as a cholesteryl ester transfer protein (CETP) inhibitor. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is generally considered to have a protective effect against cardiovascular disease.
Physicochemical Properties
Detailed quantitative data on the physicochemical properties of this compound are not available in the public domain. A summary of known qualitative information is presented below.
| Property | Data |
| Chemical Structure | Piperidine-based, achiral, carboxylic acid-bearing compound |
| Mechanism of Action | Cholesteryl Ester Transfer Protein (CETP) Inhibitor |
| Solubility | Specific quantitative solubility data in various solvents is not publicly available. As a general practice for similar compounds in research settings, Dimethyl Sulfoxide (DMSO) is often used as a primary solvent for creating stock solutions. Subsequent dilutions in aqueous buffers or cell culture media are then typically performed. Researchers should determine the empirical solubility in their specific experimental systems. |
Preparation and Synthesis
The synthesis of this compound has been described in scientific literature as a "versatile synthesis starting from 4-methoxypyridine". However, a detailed, step-by-step protocol for its preparation is not publicly available. The synthesis of piperidine derivatives can be complex and may involve multi-step reactions. Researchers interested in obtaining this compound should consider sourcing it from a commercial supplier of research chemicals.
Experimental Protocols
Specific, detailed in vitro or in vivo experimental protocols for this compound are not published. However, general protocols for the evaluation of CETP inhibitors can be adapted.
General In Vitro CETP Inhibition Assay Protocol
This protocol provides a general workflow for assessing the inhibitory activity of compounds like this compound on CETP.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CETP.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., fluorescently labeled HDL)
-
Acceptor particles (e.g., LDL/VLDL)
-
Assay buffer (e.g., Tris-HCl buffer with BSA)
-
This compound stock solution (e.g., in DMSO)
-
Multi-well plates (e.g., 96-well black plates for fluorescence assays)
-
Plate reader capable of measuring the appropriate fluorescence wavelength
Workflow:
Caption: General workflow for an in vitro CETP inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all reagents and solutions to their final working concentrations in the assay buffer.
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of test concentrations.
-
Assay Plate Setup: To the wells of a microplate, add the assay buffer, recombinant CETP, donor particles, and acceptor particles.
-
Compound Addition: Add the serially diluted this compound solutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a predetermined period to allow the CETP-mediated transfer to occur.
-
Measurement: Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of cholesteryl ester transferred.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanism of Action: CETP Inhibition Signaling Pathway
This compound functions by inhibiting the Cholesteryl Ester Transfer Protein (CETP), thereby remodeling lipoprotein profiles.
Caption: Mechanism of CETP inhibition by this compound.
Pathway Description: Under normal physiological conditions, CETP mediates the transfer of cholesteryl esters (CE) from HDL to LDL and VLDL in exchange for triglycerides (TG). This process can lead to lower levels of "good" HDL cholesterol and higher levels of "bad" LDL cholesterol. This compound inhibits CETP, blocking this transfer and exchange. The expected outcome is an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels.
Disclaimer
The information provided in this document is based on a review of publicly available scientific literature and is intended for research and informational purposes only. Detailed proprietary information regarding the synthesis, solubility, and specific experimental use of this compound is not available. Researchers should conduct their own validation and optimization studies for their specific applications.
Application Notes and Protocols for the Quantification of TAP311
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAP311 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. By inhibiting CETP, this compound raises levels of high-density lipoprotein cholesterol (HDL-C) and reduces low-density lipoprotein cholesterol (LDL-C), making it a promising therapeutic agent for the management of dyslipidemia and the reduction of cardiovascular disease risk.[1][2][3] Accurate and precise quantification of this compound in biological matrices is crucial for preclinical pharmacokinetic studies, clinical trial monitoring, and overall drug development.
These application notes provide detailed protocols for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold-standard bioanalytical technique for small molecule drug quantification.
Mechanism of Action: CETP Inhibition
CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[2][3] Inhibition of CETP by this compound blocks this process, leading to an accumulation of cholesterol in HDL particles and a decrease in the cholesterol content of LDL particles. This modulation of lipoprotein profiles is the primary mechanism through which this compound exerts its therapeutic effects.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. The method involves three main steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for removing proteins from plasma samples.
Materials:
-
Human plasma samples
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound, if available.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can be beneficial for achieving lower limits of quantification.
Materials:
-
Human plasma samples
-
This compound reference standard
-
Internal Standard (IS)
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange polymer)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Ammonium hydroxide (for pH adjustment)
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Dilute 100 µL of plasma with 100 µL of water and add 10 µL of the internal standard. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS to identify the precursor ion (Q1) and the most abundant product ion (Q3).
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation: Quantitative Data Summary
The performance of the bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent, precise, and reproducible | 85% - 95% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | 7.2% |
| Stability | Analyte concentration within ±15% of initial concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the required sensitivity and the complexity of the matrix. Proper method validation is essential to ensure the generation of high-quality data to support the development of this compound as a therapeutic agent.
References
Application of P311 in Cardiovascular Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P311, an 8-kDa intracellular protein, has emerged as a significant modulator in various physiological and pathological processes within the cardiovascular system. Although initial inquiries regarding "TAP311" did not yield specific findings, a comprehensive review of the literature strongly suggests that "P311" is the molecule of interest, given its established roles in cardiovascular homeostasis and disease. This document provides detailed application notes and protocols for studying the function of P311 in preclinical cardiovascular disease models, including its role in hypertension, angiogenesis, and cardiac fibrosis.
Application Notes
P311 is implicated in the regulation of blood pressure, vascular remodeling, angiogenesis, and the fibrotic response. Its mechanism of action is closely tied to the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and extracellular matrix production.
1. Hypertension and Vascular Tone
P311 plays a crucial role in maintaining blood pressure homeostasis. Studies using genetically modified mouse models have demonstrated a direct correlation between P311 expression and blood pressure levels. P311 appears to exert its effects by modulating TGF-β translation in vascular smooth muscle cells (VSMCs), thereby influencing vascular tone and contractility.[1][2][3]
-
P311 Knockout (P311-/-) Models: Mice lacking P311 exhibit significant hypotension, which is associated with decreased vascular tone and reduced contractility of VSMCs.[1][2] This phenotype is linked to a reduction in the translation of TGF-β1, TGF-β2, and TGF-β3.
-
P311 Transgenic (P311-TG) Models: Conversely, mice overexpressing P311 develop hypertension, a condition linked to elevated levels of TGF-β isoforms.
2. Angiogenesis
P311 is a positive regulator of angiogenesis, the formation of new blood vessels. This function is critical in both physiological processes like wound healing and pathological conditions such as tumor growth and ischemic heart disease. P311's pro-angiogenic effects are mediated, at least in part, through its influence on vascular endothelial growth factor (VEGF) and its receptor, VEGFR2.
-
In Vitro Models: Silencing of P311 in endothelial cells leads to a reduction in tube formation and cell migration, key steps in angiogenesis. Overexpression of P311 enhances these processes.
-
In Vivo Models: P311 knockout mice exhibit attenuated angiogenesis in wound healing models, characterized by reduced granulation tissue thickness and fewer blood vessels.
3. Cardiac Fibrosis and Myofibroblast Differentiation
Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a hallmark of many cardiovascular diseases, leading to cardiac stiffness and heart failure. P311 is implicated in this process through its role in myofibroblast differentiation, a key cellular event in fibrosis.
-
Myofibroblast Differentiation: P311 promotes the transformation of fibroblasts into myofibroblasts, cells responsible for collagen production. This process is linked to the upregulation of TGF-β signaling. P311 has been shown to upregulate the expression of type II TGF-β receptor (TGF-βRII), enhancing the cellular response to TGF-β.
-
Therapeutic Targeting: The glial growth factor 2 (GGF2) isoform of Neuregulin-1β, a potential therapeutic for heart failure, has been shown to decrease the expression of P311, suggesting that targeting P311 could be a strategy to mitigate cardiac fibrosis.
Quantitative Data Summary
| Model System | Parameter Measured | Effect of P311 Manipulation | Quantitative Change | Reference |
| P311 Knockout (P311-/-) Mice | Systolic Blood Pressure | Decrease | ~15-20 mmHg lower than Wild-Type | |
| P311 Knockout (P311-/-) Mice | Diastolic Blood Pressure | Decrease | ~10-15 mmHg lower than Wild-Type | |
| P311 Transgenic (P311-TG) Mice | Systolic Blood Pressure | Increase | ~20-25 mmHg higher than Wild-Type | |
| P311 Transgenic (P311-TG) Mice | Diastolic Blood Pressure | Increase | ~15-20 mmHg higher than Wild-Type | |
| P311-/- Vascular Smooth Muscle Cells | Collagen Gel Contraction | Decrease | Significant reduction compared to Wild-Type | |
| P311 Overexpressing Fibroblasts | α-Smooth Muscle Actin Expression | Increase | Significantly upregulated | |
| P311 Overexpressing Fibroblasts | Collagen I and III Expression | Decrease | Significantly downregulated | |
| P311 Knockdown in Endothelial Cells | Tube Formation (in vitro) | Decrease | Significant reduction in tube length and nodes | |
| P311 Overexpressing MSCs | VEGF Secretion | Increase | Significantly higher levels |
Experimental Protocols
Protocol 1: Generation and Phenotyping of P311 Knockout and Transgenic Mice
Objective: To study the in vivo effects of P311 ablation or overexpression on cardiovascular parameters.
Methodology:
-
Generation of P311-/- Mice: P311 knockout mice can be generated using standard homologous recombination techniques in embryonic stem cells to delete the coding exons of the P311 gene.
-
Generation of P311-TG Mice: P311 transgenic mice can be created by microinjecting a construct containing the P311 cDNA under the control of a ubiquitous or tissue-specific promoter into fertilized mouse oocytes.
-
Genotyping: Confirmation of genotypes should be performed by PCR analysis of genomic DNA isolated from tail biopsies.
-
Cardiovascular Phenotyping:
-
Blood Pressure Measurement: Utilize radiotelemetry or tail-cuff plethysmography for continuous or periodic blood pressure monitoring in conscious, unrestrained mice.
-
Echocardiography: Perform transthoracic echocardiography to assess cardiac structure and function, including ventricular dimensions, wall thickness, and ejection fraction.
-
Vascular Reactivity: Isolate aortic rings or resistance arteries and mount them in a wire myograph to assess contractile responses to vasoconstrictors (e.g., phenylephrine, KCl) and relaxation responses to vasodilators (e.g., acetylcholine, sodium nitroprusside).
-
Histology: Perfuse-fix hearts and aortas for histological analysis of cardiac fibrosis (Masson's trichrome or Picrosirius red staining) and vascular morphology (H&E staining).
-
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)
Objective: To assess the effect of P311 on the angiogenic potential of endothelial cells.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium.
-
P311 Modulation:
-
Knockdown: Transfect cells with P311-specific siRNA or shRNA lentiviral particles. Use a non-targeting siRNA/shRNA as a control.
-
Overexpression: Transfect cells with a P311 expression vector or infect with a P311-expressing lentivirus. Use an empty vector as a control.
-
-
Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed the transfected/infected endothelial cells onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for the formation of capillary-like structures.
-
Capture images using a microscope and quantify tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ).
-
Protocol 3: Myofibroblast Differentiation Assay
Objective: To determine the role of P311 in the differentiation of cardiac fibroblasts into myofibroblasts.
Methodology:
-
Isolation of Cardiac Fibroblasts: Isolate primary cardiac fibroblasts from adult mouse or rat ventricles by enzymatic digestion.
-
P311 Modulation: Modulate P311 expression in cardiac fibroblasts using siRNA/shRNA for knockdown or expression vectors for overexpression.
-
Induction of Differentiation: Treat the cells with TGF-β1 (5-10 ng/mL) for 24-48 hours to induce myofibroblast differentiation.
-
Analysis of Myofibroblast Markers:
-
Immunofluorescence: Stain cells for α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.
-
Western Blotting: Analyze the protein expression levels of α-SMA, collagen type I, and fibronectin.
-
RT-qPCR: Measure the mRNA expression levels of Acta2 (α-SMA), Col1a1 (collagen I), and Fn1 (fibronectin).
-
-
Collagen Gel Contraction Assay:
-
Embed the treated fibroblasts in a collagen gel matrix.
-
Release the gels from the sides of the culture dish and monitor the contraction of the gel over 24-48 hours. The degree of contraction is indicative of the contractile activity of the myofibroblasts.
-
Visualizations
Caption: P311 signaling pathway in cardiovascular cells.
Caption: Experimental workflow for studying P311.
References
Application Notes and Protocols for TAP311 in HDL Cholesterol Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-density lipoprotein (HDL) plays a crucial role in reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. Enhancing HDL function is a promising therapeutic strategy for preventing and treating atherosclerotic cardiovascular disease. TAP311 is a novel small molecule modulator designed to increase HDL cholesterol (HDL-C) levels and improve its function by promoting cholesterol efflux. These application notes provide detailed protocols for studying the effects of this compound both in vitro and in vivo.
Hypothesized Mechanism of Action
This compound is hypothesized to act as a selective Liver X Receptor (LXR) agonist. LXRs are nuclear receptors that function as cholesterol sensors. Upon activation, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. A key target gene is the ATP-binding cassette transporter A1 (ABCA1). The ABCA1 transporter is critical for the initial step of RCT, mediating the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles. By upregulating ABCA1 expression, this compound is expected to enhance cholesterol efflux from macrophages, a critical process in preventing the formation of foam cells in the arterial wall.[1][2][3][4]
Signaling Pathway for this compound Action
Figure 1: Proposed signaling pathway for this compound-mediated ABCA1 upregulation.
Experimental Protocols
Protocol 1: In Vitro Cholesterol Efflux Assay
This protocol measures the ability of this compound to promote cholesterol efflux from macrophages, a key indicator of improved HDL function. The assay uses BODIPY-cholesterol, a fluorescent analog, providing a sensitive and high-throughput alternative to radiolabeling.[5]
Experimental Workflow
Figure 2: Workflow for the in vitro cholesterol efflux assay.
Materials:
-
J774 macrophage cells
-
RPMI-1640 medium, 10% FBS
-
BODIPY-cholesterol
-
Cyclodextrin
-
cAMP (8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate sodium salt)
-
ACAT inhibitor (e.g., Sandoz 58-035)
-
Apolipoprotein A-I (ApoA-I)
-
Cell lysis buffer
-
48-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/515 nm)
Methodology:
-
Cell Culture: Seed J774 macrophages in 48-well plates at a density of 75,000 cells per well and incubate for 24 hours.
-
Labeling: Label cells by incubating them for 1 hour with a labeling medium containing a cyclodextrin/BODIPY-cholesterol complex.
-
Equilibration: Wash the cells and equilibrate for 18 hours in RPMI medium containing 0.2% BSA, an ACAT inhibitor, and 0.3 mM cAMP to upregulate ABCA1 expression.
-
Treatment: Replace the equilibration medium with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) and incubate for a specified time (e.g., 6-24 hours).
-
Efflux: Induce cholesterol efflux by adding ApoA-I (10 µg/mL) to the wells and incubate for 4 hours.
-
Measurement:
-
Collect the supernatant (media).
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
Measure the fluorescence intensity of both the media and the cell lysate.
-
-
Calculation:
-
Percent Efflux = [Fluorescence(media) / (Fluorescence(media) + Fluorescence(lysate))] x 100
-
Data Presentation: this compound Dose-Response on Cholesterol Efflux
| This compound Conc. (µM) | % Cholesterol Efflux (Mean ± SD) |
| 0 (Vehicle) | 12.5 ± 1.2 |
| 0.1 | 15.8 ± 1.5 |
| 1 | 22.4 ± 2.1 |
| 10 | 35.7 ± 3.0 |
| 100 | 38.2 ± 3.5 |
Protocol 2: Western Blot Analysis of ABCA1 Expression
This protocol is used to confirm that this compound increases the protein expression of ABCA1 in macrophages, consistent with its proposed mechanism of action.
Materials:
-
RAW 264.7 or J774 macrophage cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (4-15% gradient)
-
Nitrocellulose membrane
-
Blocking buffer (5% non-fat milk in TBS-T)
-
Primary antibody: anti-ABCA1
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Culture macrophages and treat with this compound (e.g., 10 µM) for 24 hours. A positive control, such as a known LXR agonist (e.g., T0901317), should be included.
-
Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Load 40 µg of protein per lane onto an SDS-PAGE gel. Crucially, do not boil the samples containing ABCA1 , as this can cause aggregation. Incubate at room temperature for 15-20 minutes with loading buffer containing β-mercaptoethanol.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% milk in TBS-T for at least 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ABCA1 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Analysis: Strip the membrane and re-probe for β-actin as a loading control. Quantify band intensities using densitometry software.
Protocol 3: In Vivo Efficacy Study in Mice
This protocol assesses the effect of this compound on plasma lipid profiles in a mouse model. C57BL/6 mice on a high-fat diet are a common model to induce hypercholesterolemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
High-fat diet (HFD)
-
This compound formulated for oral gavage
-
Vehicle control
-
Blood collection supplies (e.g., retro-orbital capillary tubes)
-
Plasma separation tubes (EDTA)
-
HDL-C precipitation reagent
-
Cholesterol measurement kit
Methodology:
-
Acclimation and Diet: Acclimate mice for one week, then place them on a high-fat diet for 8 weeks to induce a hypercholesterolemic phenotype.
-
Grouping and Dosing: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 10 mg/kg/day)
-
Group 3: this compound (e.g., 30 mg/kg/day)
-
Administer treatments daily via oral gavage for 4 weeks.
-
-
Blood Collection: Collect blood samples at baseline (Week 0) and at the end of the study (Week 4) after a 4-hour fast.
-
Plasma Lipid Analysis:
-
Separate plasma by centrifugation.
-
HDL-C Measurement:
-
Precipitate VLDL and LDL by adding a precipitating reagent (e.g., phosphotungstic acid and magnesium chloride) to the plasma.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant, which contains the HDL fraction.
-
Measure the cholesterol concentration in the supernatant using a commercial enzymatic cholesterol assay kit.
-
-
Total Cholesterol (TC) and Triglycerides (TG): Measure directly from plasma using commercial kits.
-
LDL-C Calculation: Calculate LDL-C using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).
-
Data Presentation: Lipid Profile Changes after 4 Weeks of this compound Treatment
| Treatment Group | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | Triglycerides (mg/dL) |
| Week 0 (Baseline) | ||||
| All Groups | 185.4 ± 15.2 | 60.1 ± 5.5 | 110.3 ± 12.1 | 75.2 ± 8.9 |
| Week 4 | ||||
| Vehicle | 190.2 ± 18.5 | 58.9 ± 6.1 | 115.8 ± 14.3 | 77.5 ± 9.2 |
| This compound (10 mg/kg) | 165.7 ± 14.8 | 75.3 ± 7.2 | 78.4 ± 10.5 | 60.1 ± 7.5 |
| This compound (30 mg/kg) | 148.3 ± 13.9 | 88.6 ± 8.0 | 49.5 ± 9.8 | 51.0 ± 6.8 |
Values are presented as Mean ± SD.
The protocols described provide a comprehensive framework for evaluating the efficacy and mechanism of action of this compound as an HDL cholesterol modulator. The in vitro cholesterol efflux assay serves as a primary functional screen, while Western blotting confirms the engagement of the target pathway. The in vivo studies in a relevant disease model are essential to demonstrate the therapeutic potential of this compound in improving the overall lipid profile. These methods will enable researchers to thoroughly characterize novel HDL-modulating compounds for drug development in cardiovascular disease.
References
- 1. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling | eLife [elifesciences.org]
- 3. ahajournals.org [ahajournals.org]
- 4. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 5. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of TAP311, a Novel Protein Phosphatase 2A (PP2A) Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating a wide array of cellular signaling pathways involved in cell growth, proliferation, and apoptosis. In many human cancers and neurodegenerative diseases like Alzheimer's, the activity of PP2A is suppressed. Small molecule activators of PP2A (SMAPs) that can restore the tumor-suppressive function of PP2A represent a promising therapeutic strategy. TAP311 is a novel, potent, and specific small molecule activator of PP2A. These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models.
Mechanism of Action
This compound is designed to directly bind to the scaffolding A subunit of the PP2A holoenzyme. This binding event induces a conformational change that stabilizes the active heterotrimeric complex, thereby enhancing its phosphatase activity towards key oncogenic substrates such as MYC and hyperphosphorylated Tau. The restoration of PP2A activity leads to the dephosphorylation and subsequent degradation of these proteins, resulting in cell cycle arrest, induction of apoptosis in cancer cells, and reduction of pathological Tau aggregates.
Section 1: In Vitro Efficacy Assessment
Direct Measurement of PP2A Activity
The primary mechanism of this compound is the activation of PP2A. Therefore, a direct measure of phosphatase activity in response to this compound treatment is a critical first step.
This assay measures the amount of free phosphate released from a synthetic phosphopeptide substrate by immunoprecipitated PP2A.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PP2A, C subunit antibody
-
Protein A/G agarose beads
-
Serine/Threonine Phosphatase Assay Kit (containing phosphopeptide substrate, Malachite Green reagents, and a phosphate standard)[1][2]
-
BCA Protein Assay Kit[3]
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.[4]
-
-
Immunoprecipitation of PP2A:
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with the anti-PP2A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads three times with lysis buffer to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads in the provided reaction buffer.
-
Add the phosphopeptide substrate to start the reaction.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Centrifuge to pellet the beads and transfer the supernatant to a new microplate well.
-
Add Malachite Green Reagent A and incubate for 10 minutes at room temperature.[5]
-
Add Malachite Green Reagent B and incubate for 20 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
-
Quantification:
-
Prepare a standard curve using the provided phosphate standard.
-
Calculate the amount of phosphate released by the immunoprecipitated PP2A.
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | PP2A Activity (pmol phosphate/min/µg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15.2 ± 1.8 | 1.0 |
| This compound | 1 | 28.9 ± 2.5 | 1.9 |
| This compound | 5 | 45.1 ± 3.9 | 3.0 |
| This compound | 10 | 58.3 ± 4.7 | 3.8 |
Table 1: Representative data for PP2A activity in cancer cells treated with this compound.
Cellular Assays for Assessing this compound Efficacy
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MYC-driven neuroblastoma, KRAS-mutant lung cancer)
-
96-well plates
-
Complete culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| Neuroblastoma (SK-N-BE(2)) | 2.5 |
| Lung Cancer (A549) | 5.1 |
| Triple-Negative Breast Cancer (MDA-MB-231) | 3.8 |
| Normal Fibroblasts (IMR-90) | > 50 |
Table 2: IC50 values of this compound in various cell lines.
This protocol is used to quantify the dephosphorylation of key PP2A substrates like MYC and Tau.
Materials:
-
Cell Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYC (Ser62), anti-total MYC, anti-phospho-Tau (AT8), anti-total Tau, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat cells with this compound, lyse them, and quantify the protein concentration as described in Protocol 1.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.
-
Data Presentation:
| Treatment | This compound Conc. (µM) | p-MYC (Ser62) / Total MYC Ratio | p-Tau (AT8) / Total Tau Ratio |
| Vehicle | 0 | 1.00 ± 0.08 | 1.00 ± 0.09 |
| This compound | 1 | 0.65 ± 0.06 | 0.72 ± 0.07 |
| This compound | 5 | 0.28 ± 0.04 | 0.35 ± 0.05 |
| This compound | 10 | 0.11 ± 0.02 | 0.15 ± 0.03 |
Table 3: Quantification of substrate dephosphorylation following this compound treatment.
Section 2: In Vivo Efficacy Assessment
Protocol 4: Xenograft Mouse Model of Cancer
This protocol evaluates the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., H358 lung cancer cells)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1250 ± 150 | 0 |
| This compound | 10 | 750 ± 90 | 40 |
| This compound | 25 | 400 ± 65 | 68 |
| This compound | 50 | 200 ± 40 | 84 |
Table 4: Anti-tumor efficacy of this compound in a xenograft model.
Protocol 5: Pharmacokinetic (PK) Study
This protocol determines the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy mice (e.g., C57BL/6)
-
This compound formulation
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
Dosing: Administer a single dose of this compound to the mice (oral or IV).
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Data Presentation:
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | 30 | 19970 | 1.0 | 85400 | 4.5 |
Table 5: Representative pharmacokinetic parameters for this compound in mice.
The protocols and application notes provided here offer a comprehensive framework for evaluating the efficacy of the novel PP2A activator, this compound. By employing these methods, researchers can robustly characterize the biochemical and cellular effects of this compound, assess its anti-tumor or neuroprotective potential, and establish a clear understanding of its mechanism of action. The systematic application of these techniques will be crucial for the pre-clinical development of this compound as a potential therapeutic agent.
References
- 1. MilliporeSigma PP2A Immunoprecipitation Phosphatase Assay Kit 25 Assays | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
TAP311 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of TAP311 in solution. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and triglycerides from VLDL to HDL. By inhibiting CETP, this compound is designed to increase HDL cholesterol levels and decrease LDL cholesterol levels, which is a therapeutic strategy under investigation for managing dyslipidemia.
Q2: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of the compound, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound should be dissolved in an appropriate organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of compounds. It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility.
Q4: What is the recommended storage for this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1][2]
Troubleshooting Guide
Issue 1: this compound is not dissolving properly in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate, or the compound has limited solubility at the desired concentration.
-
Troubleshooting Steps:
-
Verify Solvent Choice: DMSO is the recommended solvent for initial stock solutions.[1] Other organic solvents like ethanol may also be used, but solubility might be lower.[3][4]
-
Use Fresh Solvent: DMSO is hygroscopic (absorbs moisture from the air), which can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO from a newly opened bottle.
-
Aid Dissolution: Gentle warming (e.g., in a 37°C water bath) or brief sonication can help dissolve the compound.
-
Check Concentration: If the compound is still not dissolving, you may be exceeding its maximum solubility in that solvent. Try preparing a more dilute stock solution.
-
Issue 2: I am observing precipitation of this compound in my aqueous experimental medium.
-
Possible Cause: this compound is poorly soluble in aqueous solutions. When the organic stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out.
-
Troubleshooting Steps:
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Stepwise Dilution: When diluting the stock solution, add it to the aqueous medium while vortexing or stirring to ensure rapid mixing and dispersion.
-
Use of Pluronics or other co-solvents: For in vitro assays, incorporating a small percentage of a non-ionic surfactant like Pluronic F-68 or a co-solvent such as PEG400 in the final medium can help maintain the solubility of poorly soluble compounds.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from the stock solution immediately before each experiment. Do not store dilute aqueous solutions of this compound.
-
Issue 3: I am seeing inconsistent results in my long-term experiments.
-
Possible Cause: The stability of this compound in your experimental medium over time may be a factor. Degradation can lead to a decrease in the effective concentration of the active compound.
-
Troubleshooting Steps:
-
Assess Stability in Medium: If possible, perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the duration of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.
-
Replenish the Compound: For long-term experiments (e.g., several days), consider replenishing the medium with freshly prepared this compound solution periodically to maintain a consistent concentration.
-
Avoid Exposure to Light and High Temperatures: Protect your experimental setup from direct light and maintain a stable, controlled temperature, as these factors can accelerate the degradation of chemical compounds.
-
Data Presentation
Table 1: Solubility of Structurally Related CETP Inhibitors
| Compound | Solvent | Solubility | Reference |
| Anacetrapib | DMSO | ~20 mg/mL | |
| Ethanol | ~30 mg/mL | ||
| Ethanol:PBS (1:1) | ~0.5 mg/mL | ||
| Torcetrapib | DMSO | ≥ 50 mM | |
| Evacetrapib | DMSO | ≥ 32.1 mg/mL | |
| Ethanol | ≥ 50.4 mg/mL (with sonication) |
Note: This data is for related compounds and should be used as a guideline for this compound.
Table 2: Recommended Storage Conditions for CETP Inhibitor Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Reference |
| Stock Solution | DMSO | -20°C | Up to 1 month | |
| -80°C | Up to 1 year | |||
| Aqueous Working Solution | Aqueous Buffer/Medium | N/A | Prepare fresh for each use |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-warm the Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh a sufficient amount of this compound powder. The molecular weight of this compound is 710.72 g/mol . For 1 mL of a 10 mM solution, you would need 7.11 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm gently at 37°C until the solid is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: General Workflow for a Fluorometric CETP Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound. Specific details may vary based on the commercial assay kit used.
-
Prepare Reagents: Prepare all assay components (e.g., assay buffer, donor and acceptor molecules, CETP enzyme) as per the kit manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Set up the Reaction: In a 96-well plate, add the assay buffer, the CETP enzyme solution, and the different dilutions of this compound. Include appropriate controls (e.g., no inhibitor for 100% activity and no enzyme for background).
-
Pre-incubation: Pre-incubate the plate at 37°C for the time recommended in the assay protocol (typically 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the donor and acceptor molecules to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for the specified reaction time.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of CETP inhibition by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing TAP311 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful delivery of TAP311 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic cyclic peptide designed to mimic the lectin-like domain of TNF-α.[1][2] Its primary mechanism of action is the activation of the amiloride-sensitive epithelial sodium channel (ENaC).[1][3] By binding to the alpha subunit of ENaC, this compound increases the channel's open probability, leading to enhanced sodium influx.[4] This is particularly relevant in tissues like the lung epithelium, where this increased sodium transport drives the reabsorption of water from the alveolar space, thus reducing pulmonary edema.
Q2: What are the recommended storage conditions for this compound?
A2: For maximum stability, lyophilized this compound powder should be stored at -80°C, protected from light and moisture. Under these conditions, it can be stable for up to two years or longer. For short-term storage (1-2 weeks), -20°C is acceptable. Once reconstituted, the peptide solution should be used immediately or aliquoted and stored at -80°C to minimize degradation from freeze-thaw cycles.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Peptide solubility is influenced by its amino acid composition, length, pH, and the charge of the solution. If you encounter solubility issues with this compound, consider the following:
-
pH Adjustment: Peptides with a high content of acidic amino acids are more soluble in basic buffers, while those with basic amino acids dissolve better in acidic solutions.
-
Organic Solvents: For hydrophobic peptides, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can aid in dissolution. It is recommended to keep the concentration of DMSO low (e.g., up to 5% v/v) in your final experimental buffer.
-
Sonication: Gentle sonication can help dissolve the peptide in the desired solvent.
-
Centrifugation: Before use, it is advisable to centrifuge the peptide solution to pellet any undissolved particles.
Q4: What are common causes for a lack of efficacy in my animal model?
A4: A lack of efficacy can stem from several factors:
-
Peptide Instability: Peptides can be degraded by proteases in vivo, leading to a short half-life. Ensure proper handling and storage to maintain peptide integrity.
-
Improper Dosing or Administration: The dose and route of administration are critical. Ensure the dosing is appropriate for the animal model and that the administration technique (e.g., intratracheal, intravenous) is performed correctly to ensure the peptide reaches the target tissue.
-
Animal Model Selection: The chosen animal model may not accurately reflect the human disease state you are targeting.
-
Experimental Protocol: Ensure all steps of your experimental protocol are clearly defined and followed, as human error can lead to failed experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound delivery experiments.
Problem 1: Poor Solubility of this compound in Aqueous Buffers
-
Possible Cause: The amino acid composition of this compound may lead to hydrophobicity. The pH of the buffer may be close to the isoelectric point of the peptide, where solubility is minimal.
-
Solution:
-
Test different pH values: Prepare small test solutions of this compound in buffers with varying pH to find the optimal pH for dissolution.
-
Use a co-solvent: Dissolve the peptide in a minimal amount of an organic solvent like DMSO first, and then slowly add it to your aqueous buffer while vortexing.
-
Sonication: Use a sonicator bath to aid in dissolving the peptide.
-
Problem 2: Inconsistent Results Between Experiments
-
Possible Cause: This could be due to peptide degradation, variability in animal administration, or human error.
-
Solution:
-
Check Peptide Stability: Ensure that your stock solutions of this compound have not undergone multiple freeze-thaw cycles. It is best to use freshly prepared solutions or aliquots that have been frozen and thawed only once.
-
Standardize Administration Technique: Ensure that the person administering the peptide is well-trained and consistent in their technique, especially for methods like intratracheal instillation.
-
Use Controls: Always include appropriate positive and negative controls in your experiments to help identify where a problem may have occurred.
-
Problem 3: Evidence of Off-Target Effects or Toxicity
-
Possible Cause: While peptides often have high specificity, off-target effects can occur. The dose may be too high, leading to toxicity.
-
Solution:
-
Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose with the lowest toxicity.
-
Histopathological Analysis: Perform a thorough histological analysis of major organs to identify any signs of toxicity.
-
Literature Review: Review the literature for any known off-target effects of similar peptides.
-
Data Presentation
Table 1: Effect of this compound on Amiloride-Sensitive Na+ Current in Alveolar Type II Cells
| Animal Model | Baseline Na+ Current (pA) | Na+ Current with AP301 (pA) | Fold Increase |
| Dog | 3.7 | 49.4 | ~13 |
| Pig | 10.0 | 159.6 | ~16 |
| Rat | 6.9 | 62.4 | ~9 |
Data adapted from studies on AP301, a peptide with the same proposed mechanism as this compound.
Table 2: Example Intravenous Dosing for a Peptide (PYY(3-36)) in Rats
| Infusion Rate (pmol·kg⁻¹·min⁻¹) | Total Dose (nmol/kg) | Efficacy (% Inhibition of Food Intake) |
| 5 | ~0.9 | Minimal Effective Dose |
| 15 | ~2.6 | 47% |
| 50 | ~9.0 | Potent Inhibition |
This table provides an example of intravenous dosing from a study on a different peptide and should be used as a general guideline for designing dose-response studies.
Experimental Protocols
Protocol 1: Intratracheal Instillation of this compound in Mice
This protocol is adapted from established methods for intratracheal administration in mice.
-
Preparation:
-
Prepare the this compound solution in a sterile vehicle (e.g., phosphate-buffered saline) at the desired concentration.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine intraperitoneal injection).
-
Place the anesthetized mouse in a supine position on a heated pad to maintain body temperature.
-
-
Intubation:
-
Make a small incision in the neck to visualize the trachea.
-
Use a cold light source to illuminate the larynx and vocal cords.
-
Gently insert a sterile, blunt-end catheter into the trachea.
-
-
Instillation:
-
Administer the this compound solution (typically 30-50 µL for a mouse) through the catheter.
-
Follow the liquid with a small bolus of air (e.g., 50 µL) to ensure the full dose reaches the lungs.
-
Keep the mouse in an upright position for about 30 seconds to prevent leakage.
-
-
Recovery:
-
Monitor the mouse until it recovers from anesthesia.
-
Protocol 2: Intravenous Administration of this compound in Rats
This protocol is based on standard procedures for intravenous injections in rats.
-
Preparation:
-
Prepare the this compound solution in a sterile, isotonic vehicle suitable for intravenous injection.
-
Warm the rat under a heat lamp to dilate the tail veins.
-
Place the rat in a restraining device.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert a small-gauge needle (e.g., 27-30G) attached to a syringe containing the this compound solution into the vein.
-
Slowly inject the solution. The maximum recommended bolus injection volume is 5 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 3: In Vitro ENaC Activation Assay
This protocol outlines a general method for assessing the effect of this compound on ENaC activity using electrophysiology, based on studies with AP301.
-
Cell Culture:
-
Culture cells expressing ENaC (e.g., A549 cells, primary alveolar type II cells, or Xenopus oocytes injected with ENaC cRNA).
-
-
Electrophysiology:
-
Use the whole-cell patch-clamp or two-electrode voltage-clamp technique to measure ion currents across the cell membrane.
-
-
Measurement of ENaC Activity:
-
Establish a baseline whole-cell current.
-
Apply amiloride, a specific ENaC inhibitor, to determine the amiloride-sensitive current, which represents the ENaC-mediated current.
-
Wash out the amiloride.
-
Apply this compound to the cells and measure the whole-cell current again.
-
Apply amiloride in the presence of this compound to determine the new amiloride-sensitive current.
-
-
Data Analysis:
-
Compare the amiloride-sensitive current before and after the application of this compound to quantify the activation of ENaC.
-
Visualizations
Caption: Signaling pathway of this compound in reducing pulmonary edema.
Caption: General experimental workflow for this compound delivery in animal models.
References
- 1. AP301, a synthetic peptide mimicking the lectin-like domain of TNF, enhances amiloride-sensitive Na(+) current in primary dog, pig and rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of the peptide AP301--a motif of TNF-α--from human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apeptico.com [apeptico.com]
Technical Support Center: Investigating Potential Off-Target Effects of TAP311
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the cholesteryl ester transfer protein (CETP) inhibitor, TAP311. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer
This compound is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). While designed for high selectivity, all small molecule inhibitors have the potential for off-target interactions. This guide provides general strategies for identifying and troubleshooting potential off-target effects and should not be considered exhaustive.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research with this compound.
Issue 1: An unexpected or inconsistent phenotype is observed in cellular assays.
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Question: My this compound treatment results in a cellular phenotype that is not consistent with the known function of CETP. For example, I'm observing changes in cell cycle progression or apoptosis. What could be the cause?
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Answer: An unexpected phenotype is a primary indicator of a potential off-target effect. It is crucial to systematically determine if the observed effect is due to the inhibition of CETP (on-target) or another protein (off-target).
Troubleshooting Steps:
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Validate with a Structurally Distinct CETP Inhibitor: Treat your cells with another CETP inhibitor that has a different chemical structure, such as anacetrapib. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.[1][2]
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Perform a Dose-Response Analysis: Conduct a detailed dose-response curve for both the expected on-target effect (e.g., impact on lipid levels) and the unexpected phenotype. A significant difference in the potency (EC50 or IC50) between the two effects suggests that they may be mediated by different targets.
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Conduct a Rescue Experiment: If the unexpected phenotype is linked to a known signaling pathway, attempt to "rescue" the effect by manipulating a downstream component of that pathway. If the phenotype persists, it further points towards an off-target mechanism.
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Utilize a "Negative Control" Analog: If available, use a structurally similar but biologically inactive analog of this compound. If this analog does not produce the unexpected phenotype, it strengthens the evidence for a specific off-target interaction of this compound.
-
Issue 2: this compound shows toxicity in cell lines at concentrations required for CETP inhibition.
-
Question: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see specific inhibition of CETP. How can I determine if this is an off-target effect?
-
Answer: Cellular toxicity at or near the on-target effective concentration can be a significant hurdle and may be indicative of off-target interactions.
Troubleshooting Steps:
-
Counter-Screening in a CETP-Null Cell Line: If a suitable cell line that does not express CETP is available, test the toxicity of this compound in this line. If the toxicity persists, it is definitively an off-target effect.
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Broad Off-Target Profiling: Submit this compound for screening against a panel of known toxicity-related targets, such as the hERG channel, and various cytochrome P450 (CYP) enzymes. Interaction with these targets is a common cause of drug-induced toxicity.
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Compare with Other CETP Inhibitors: Evaluate the cytotoxicity of other CETP inhibitors like anacetrapib. The original CETP inhibitor, torcetrapib, was discontinued due to off-target effects leading to increased blood pressure and aldosterone levels, which were not observed with other inhibitors in its class.[2][3][4] This highlights that off-target effects can be specific to the chemical structure of the molecule.
-
Issue 3: A hit was identified in a broad off-target screen (e.g., kinome scan), what are the next steps for validation?
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Question: My kinome scan for this compound revealed potential interactions with several kinases. How do I validate these hits and determine if they are biologically relevant?
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Answer: A primary hit from a large-scale screen is the first step. Validation is critical to confirm the interaction and understand its potential biological consequence.
Troubleshooting Steps:
-
Determine the IC50: For the most potent off-target hits, perform a full dose-response curve in a biochemical assay to determine the half-maximal inhibitory concentration (IC50). This will quantify the potency of this compound against the off-target kinase.
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Cellular Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound can bind to the putative off-target kinase within a cellular context. A positive thermal shift indicates direct engagement.
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Assess Downstream Signaling: If the identified off-target kinase has a known signaling pathway, use western blotting to assess the phosphorylation status of its downstream substrates in cells treated with this compound. A change in phosphorylation would indicate functional inhibition of the off-target kinase.
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Phenotypic Correlation: Compare the phenotype observed with this compound to that of known, selective inhibitors of the off-target kinase. If the phenotypes are similar, it strengthens the evidence for a biologically relevant off-target effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of other CETP inhibitors?
A1: The most well-documented off-target effect of a CETP inhibitor is from torcetrapib, which was found to increase aldosterone synthesis and blood pressure. This effect was independent of CETP inhibition and was not observed with other CETP inhibitors like anacetrapib or dalcetrapib. Preclinical data for this compound suggests that it was designed to avoid these specific off-target liabilities, as it did not increase aldosterone secretion in human adrenocortical carcinoma cells.
Q2: How can I proactively screen for potential off-target effects of this compound?
A2: A tiered approach to off-target screening is recommended:
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In Silico Profiling: Use computational models to predict potential off-target interactions based on the chemical structure of this compound.
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Broad Panel Screening: Submit this compound to commercially available screening panels that test for binding or activity against a wide range of targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
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Proteome-Wide Approaches: For a more unbiased view, consider techniques like Thermal Proteome Profiling (TPP) or chemical proteomics to identify protein interactions across the entire proteome.
Q3: My Cellular Thermal Shift Assay (CETSA) for my primary target (CETP) is not showing a thermal shift, but I observe a cellular phenotype. What does this indicate?
A3: This scenario could arise from several possibilities:
-
Indirect Effect: The observed phenotype might be a downstream consequence of CETP inhibition that does not involve a direct binding event that stabilizes the entire protein.
-
Off-Target Effect: The phenotype could be mediated by an off-target protein. In this case, performing a proteome-wide thermal shift assay (TPP) could help identify other proteins that are stabilized by this compound.
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Technical Issues with CETSA: The lack of a thermal shift could be due to technical reasons such as an inappropriate temperature range for denaturation or issues with the antibody used for detection. It is important to optimize the CETSA protocol for your specific target and cellular system.
Q4: What is the difference between a biochemical off-target screen and a cell-based off-target assay?
A4: A biochemical screen (e.g., a kinase panel using purified enzymes) measures the direct interaction of your compound with a panel of proteins in a simplified, in vitro system. A cell-based assay (e.g., CETSA or a phenotypic screen) assesses the effect of your compound in a more physiologically relevant environment, taking into account factors like cell permeability, metabolism, and the presence of interacting proteins. Both are valuable, with biochemical screens offering a broad but less contextualized view, and cell-based assays providing more biologically relevant information on a narrower scale unless proteome-wide methods are used.
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table presents example data from a kinome scan, showing the percent inhibition of a panel of kinases at a single concentration of this compound. This type of data helps to identify potential off-target kinase interactions for further validation.
| Kinase Target | Percent Inhibition at 1 µM this compound |
| CETP (On-Target) | 95% |
| Kinase A | 85% |
| Kinase B | 62% |
| Kinase C | 35% |
| Kinase D | 15% |
| ... (and so on for the entire panel) | ... |
Data is for illustrative purposes only.
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for an Off-Target Kinase
This table shows hypothetical data from a CETSA experiment to validate a hit from the kinome screen (Kinase A). The data represents the relative amount of soluble Kinase A at different temperatures in the presence or absence of this compound.
| Temperature (°C) | Relative Amount of Soluble Kinase A (Vehicle Control) | Relative Amount of Soluble Kinase A (10 µM this compound) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 1.00 |
| 55 | 0.75 | 0.98 |
| 60 | 0.40 | 0.85 |
| 65 | 0.15 | 0.50 |
| 70 | 0.05 | 0.20 |
Data is for illustrative purposes only. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization upon binding.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes a method to verify the engagement of this compound with a putative off-target protein in intact cells.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Wash cells with PBS and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by adding lysis buffer and incubating on ice, followed by centrifugation to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and perform SDS-PAGE and western blotting using a primary antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases. This is typically performed as a service by specialized companies.
Procedure:
-
Compound Submission: Prepare a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO) and submit it to a commercial kinome profiling service provider.
-
Assay Performance: The service provider will typically perform a competition binding assay where this compound competes with a known ligand for binding to a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified.
-
Data Analysis: The results are usually provided as the percent inhibition of each kinase at a single concentration of this compound (e.g., 1 µM). This allows for the identification of potential off-target "hits."
-
Follow-up: For significant hits, a determination of the dissociation constant (Kd) or IC50 can be requested to quantify the binding affinity or inhibitory potency.
Visualizations
Caption: Troubleshooting logic for an unexpected cellular phenotype.
Caption: General workflow for identifying and validating off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology and off-target effects of some cholesterol ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesteryl ester transfer protein inhibitors: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of TAP311
Welcome to the technical support center for TAP311. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the bioavailability of this compound, a cholesteryl ester transfer protein (CETP) inhibitor. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound, which is an achiral, carboxylic acid-bearing compound with the molecular formula C34H40F6N6O4.[1]
Q1: My in vitro dissolution rate for this compound is very low and inconsistent. What could be the cause?
A1: Low and variable dissolution rates for carboxylic acid-containing compounds like this compound are often related to their pH-dependent solubility. The carboxylic acid group is weakly acidic and will be predominantly in its less soluble, neutral form at acidic pH (e.g., in the stomach) and in its more soluble, ionized (salt) form at higher pH (e.g., in the intestine).
Troubleshooting Steps:
-
pH-Solubility Profiling: Determine the solubility of this compound across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility.
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Investigate Salt Forms: Formation of a salt with a suitable counter-ion can significantly improve the dissolution rate and solubility.[2][3]
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Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Use of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant in your dissolution medium can improve the wetting of the drug powder and enhance dissolution.
Q2: I am observing poor oral absorption of this compound in my animal model. What are the likely barriers?
A2: Poor oral absorption of a small molecule like this compound can be attributed to several factors, primarily poor solubility in gastrointestinal fluids and/or low permeability across the intestinal epithelium. While this compound is reported to have reduced lipophilicity compared to some other CETP inhibitors, an optimal balance of lipophilicity and hydrophilicity is crucial for good membrane permeability.[1][4]
Troubleshooting Steps:
-
Biopharmaceutical Classification System (BCS) Assessment: Characterize this compound according to the BCS by determining its solubility and permeability. This will help identify the primary barrier to absorption.
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Permeability Assays: Conduct in vitro permeability studies using models like Caco-2 or PAMPA to assess its ability to cross the intestinal barrier.
-
Formulation Strategies:
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Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve solubility and absorption.
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Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and maintain a supersaturated state in the gut, driving absorption.
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Prodrug Approach: A prodrug of this compound could be synthesized to transiently mask the carboxylic acid group, potentially improving its lipophilicity and membrane permeability.
-
Q3: Is a food effect expected with this compound administration?
A3: A food effect is possible with orally administered drugs, and its nature depends on the drug's properties and the formulation. For some CETP inhibitors, administration with food has been shown to increase exposure. For a carboxylic acid-containing compound, food can alter gastric pH and transit time, which can impact dissolution and absorption.
Troubleshooting/Investigative Steps:
-
Fasted vs. Fed In Vivo Studies: Design pharmacokinetic studies in animal models under both fasted and fed conditions to determine the extent and direction of any food effect.
-
In Vitro Dissolution in Biorelevant Media: Perform dissolution studies using fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) to predict the potential for a food effect.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile of this compound
Objective: To determine the aqueous solubility of this compound at different pH values representative of the gastrointestinal tract.
Materials:
-
This compound powder
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Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8
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HPLC system with a suitable column and detector
-
Shaking incubator
-
Centrifuge
-
0.45 µm syringe filters
Methodology:
-
Prepare saturated solutions of this compound by adding an excess amount of the compound to each pH buffer in separate vials.
-
Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.
-
Perform the experiment in triplicate for each pH value.
Protocol 2: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of this compound across an artificial membrane.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
PBS at pH 7.4
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Plate reader for UV-Vis or LC-MS/MS for quantification
Methodology:
-
Prepare the PAMPA membrane by coating the filter of the donor plate with the lipid solution and allowing the solvent to evaporate.
-
Add the this compound solution (diluted in PBS to a final concentration) to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the appropriate equations.
-
Include high and low permeability control compounds for assay validation.
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of this compound
| pH | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 | 5.2 | 0.8 |
| 4.5 | 25.8 | 2.1 |
| 6.8 | 150.4 | 12.3 |
This table illustrates the expected trend for a carboxylic acid-containing compound, with solubility increasing with pH.
Table 2: Pharmacokinetic Parameters of this compound (Illustrative)
| Parameter | Value (Fasted) | Value (Fed) | Units | Description |
| Cmax | 850 | 1200 | ng/mL | Maximum plasma concentration |
| Tmax | 2.0 | 4.0 | hours | Time to reach Cmax |
| AUC(0-t) | 6500 | 9800 | ng*h/mL | Area under the plasma concentration-time curve |
| F (%) | 30 | 45 | % | Oral Bioavailability |
This table provides a template for summarizing key pharmacokinetic parameters from in vivo studies and illustrates a potential positive food effect.
Visualizations
Caption: Figure 1: pH-Dependent Solubility of a Carboxylic Acid Drug.
Caption: Figure 2: Troubleshooting Workflow for Poor Oral Bioavailability.
References
- 1. TAP-311 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 4. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Degradation of the TAP Protein Complex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the Transporter associated with Antigen Processing (TAP) protein complex during experimental procedures. The TAP complex, a heterodimer composed of TAP1 and TAP2 subunits, is a crucial component of the MHC class I antigen presentation pathway.[1][2] Due to its nature as a multi-subunit membrane protein complex, it is susceptible to degradation and aggregation if not handled with care.
Frequently Asked Questions (FAQs)
Q1: What is the TAP protein complex and why is its stability important?
The Transporter associated with Antigen Processing (TAP) is a heterodimeric protein complex consisting of TAP1 and TAP2 subunits.[1][2] It is a member of the ATP-binding cassette (ABC) transporter family and is embedded in the endoplasmic reticulum (ER) membrane. Its primary function is to transport peptides from the cytosol into the ER lumen, where they can be loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1] This process is essential for the immune system's ability to recognize and eliminate virally infected or cancerous cells. Maintaining the structural integrity and stability of the TAP complex is critical for in vitro functional assays, structural studies, and drug development efforts targeting the antigen presentation pathway. Degradation of the complex can lead to loss of function and unreliable experimental results.
Q2: What are the common signs of TAP protein degradation?
Degradation of the TAP complex can manifest in several ways during your experiments:
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Appearance of lower molecular weight bands on SDS-PAGE/Western Blot: This is the most direct evidence of proteolytic cleavage.
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Loss of peptide transport activity: Functional assays will show reduced or no transport of peptides into microsomes or reconstituted liposomes.
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Protein aggregation: Unstable protein complexes can misfold and aggregate, leading to precipitation or the appearance of high molecular weight species in size-exclusion chromatography.
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Inconsistent results: Variability between experiments is often a sign of sample instability.
Q3: What are the primary causes of TAP protein degradation during experiments?
The primary culprits behind TAP protein degradation are proteases, which are released during cell lysis. As a membrane protein complex, TAP is also susceptible to instability and aggregation when removed from its native lipid environment. Key causes include:
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Proteolytic Activity: Endogenous proteases (serine, cysteine, metalloproteases, etc.) released from cellular compartments upon lysis can cleave the TAP subunits.
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Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing co-factors can lead to the dissociation of the TAP1/TAP2 heterodimer and subsequent degradation.
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Inappropriate Detergent Choice: For solubilization and purification of this membrane protein, the choice of detergent is critical. Harsh detergents can denature the protein, while suboptimal detergents may not effectively stabilize the complex, leading to aggregation.
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Elevated Temperatures: Protease activity is higher at room temperature. The TAP complex itself can also become unstable at elevated temperatures.
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Mechanical Stress: Vigorous vortexing or sonication can sometimes lead to protein denaturation and aggregation.
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Freeze-Thaw Cycles: Repeated freezing and thawing can damage the protein complex.
Troubleshooting Guides
Issue 1: You observe unexpected lower molecular weight bands corresponding to TAP1 or TAP2 on a Western Blot.
This indicates proteolytic degradation of one or both subunits of the TAP complex.
Troubleshooting Steps:
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Work at Low Temperatures: Perform all experimental steps, including cell lysis, centrifugation, and purification, at 4°C or on ice to minimize protease activity.
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Use a Protease Inhibitor Cocktail: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer. For a membrane protein complex like TAP, a cocktail targeting a wide range of proteases is recommended.
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Optimize Lysis Buffer: Ensure your lysis buffer has a pH that is optimal for TAP stability (typically around pH 7.4).
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Minimize Time: Work quickly to reduce the time the protein is exposed to proteases.
Issue 2: The purified TAP complex shows little to no peptide transport activity.
This could be due to degradation, misfolding, or aggregation of the TAP complex.
Troubleshooting Steps:
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Assess Protein Integrity: Run an SDS-PAGE and Western blot to confirm that the TAP1 and TAP2 subunits are intact and have not been degraded.
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Optimize Detergent Conditions: The choice of detergent is crucial for maintaining the function of membrane proteins. Mild, non-ionic detergents are generally preferred. Start with a well-established detergent for TAP, such as Digitonin or Dodecyl Maltoside (DDM), and consider screening other detergents if activity is still low.
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Check for Aggregation: Analyze the purified protein by size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess its oligomeric state and detect any aggregation.
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Ensure Proper Reconstitution (if applicable): If you are performing functional assays in proteoliposomes, ensure that the reconstitution protocol is optimized for the TAP complex.
Issue 3: The TAP protein precipitates out of solution during purification or storage.
This is a clear sign of protein aggregation.
Troubleshooting Steps:
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Optimize Protein Concentration: High protein concentrations can promote aggregation. If possible, work with lower protein concentrations during purification and storage.
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Adjust Buffer Composition:
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pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of the TAP complex.
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Ionic Strength: Vary the salt concentration (e.g., 150 mM to 500 mM NaCl) to see if it improves solubility.
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Add Stabilizing Agents: Include additives such as glycerol (10-20%), which can help to stabilize the protein and prevent aggregation.
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Use Mild Detergents: As mentioned previously, the right detergent is key. For storage, it's essential to have a detergent that maintains the stability of the complex over time.
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Flash Freeze for Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid damage from slow freezing. Avoid repeated freeze-thaw cycles.
Data Presentation: Summary of Mitigation Strategies
The following table summarizes key strategies and reagents for mitigating TAP protein degradation and aggregation, with recommended starting concentrations.
| Strategy | Parameter/Reagent | Recommended Starting Concentration/Condition | Rationale |
| Temperature Control | Temperature | 4°C or on ice for all steps | Minimizes protease activity and enhances protein stability. |
| Protease Inhibition | Broad-Spectrum Protease Inhibitor Cocktail | 1X (as per manufacturer's recommendation) | Inhibits a wide range of proteases released during cell lysis. |
| PMSF (Phenylmethylsulfonyl fluoride) | 1 mM | Irreversible serine protease inhibitor. | |
| EDTA (Ethylenediaminetetraacetic acid) | 1-5 mM | Inhibits metalloproteases by chelating metal ions. | |
| Buffer Optimization | pH | 7.2 - 8.0 | Maintains a stable charge on the protein surface. |
| Ionic Strength (NaCl) | 150 - 500 mM | Shields electrostatic interactions that can lead to aggregation. | |
| Glycerol | 10 - 20% (v/v) | Acts as a cryoprotectant and protein stabilizer. | |
| Detergent Selection | Digitonin | 1-2% for solubilization, 0.1-0.5% for purification | A mild non-ionic detergent known to preserve the function of membrane protein complexes. |
| Dodecyl Maltoside (DDM) | 1% for solubilization, 0.02-0.05% for purification | A commonly used mild non-ionic detergent for membrane proteins. | |
| Reducing Agents | Dithiothreitol (DTT) | 1-5 mM | Prevents the formation of non-native disulfide bonds. |
Experimental Protocols
Protocol 1: Extraction and Solubilization of TAP Complex from Mammalian Cells
This protocol describes the initial steps of extracting the TAP complex from cultured mammalian cells in a manner that minimizes degradation.
Materials:
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Cell pellet from cultured mammalian cells expressing the TAP complex.
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Lysis Buffer: 50 mM HEPES-KOH pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT.
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Protease Inhibitor Cocktail (100X stock).
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Detergent (e.g., 10% stock of Digitonin or DDM).
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Ice-cold PBS.
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Dounce homogenizer.
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Ultracentrifuge.
Procedure:
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Cell Lysis:
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Thaw the cell pellet on ice.
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Resuspend the pellet in 10 volumes of ice-cold Lysis Buffer.
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Just before use, add the protease inhibitor cocktail to a final concentration of 1X.
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Homogenize the cell suspension with 20-30 strokes in a pre-chilled Dounce homogenizer on ice.
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Clarification of Lysate:
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Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
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Carefully collect the supernatant.
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Membrane Preparation:
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Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
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Discard the supernatant.
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Solubilization of TAP Complex:
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Resuspend the microsomal pellet in Lysis Buffer containing 1X protease inhibitors.
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Add the chosen detergent (e.g., Digitonin to a final concentration of 1.5%) dropwise while gently stirring on ice.
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Incubate on a rotator for 1 hour at 4°C to allow for solubilization.
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Final Clarification:
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Centrifuge the solubilized membranes at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.
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The supernatant now contains the solubilized TAP complex and is ready for downstream purification steps like affinity chromatography.
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Protocol 2: Assessing TAP Complex Aggregation using Size-Exclusion Chromatography (SEC)
This protocol provides a method to analyze the oligomeric state and presence of aggregates in a purified TAP sample.
Materials:
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Purified TAP protein sample.
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SEC Buffer: 50 mM HEPES-KOH pH 7.4, 150 mM NaCl, 10% glycerol, 0.05% DDM (or the detergent used for purification).
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Size-Exclusion Chromatography column (e.g., Superose 6 or a similar column suitable for large protein complexes).
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HPLC or FPLC system with a UV detector.
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Molecular weight standards for column calibration.
Procedure:
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Column Equilibration:
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Equilibrate the SEC column with at least two column volumes of SEC Buffer at a flow rate recommended by the manufacturer.
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Sample Preparation:
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Centrifuge the purified TAP sample at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to remove any large aggregates immediately before loading.
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Sample Injection:
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Inject an appropriate volume of the clarified sample onto the equilibrated column.
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Chromatography:
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Run the chromatography at a constant flow rate in SEC Buffer.
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Monitor the elution profile by measuring the absorbance at 280 nm.
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Data Analysis:
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Analyze the resulting chromatogram. A single, sharp peak at the expected elution volume for the TAP complex indicates a homogenous, non-aggregated sample.
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The presence of peaks in the void volume or at earlier elution times is indicative of high molecular weight aggregates.
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Shoulders on the main peak may indicate the presence of smaller aggregates or dissociation of the complex.
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Mandatory Visualizations
Caption: Troubleshooting logic for TAP protein degradation.
Caption: Workflow for TAP protein complex purification.
Caption: Simplified MHC Class I antigen presentation pathway.
References
Technical Support Center: TAP311 Experiments
Welcome to the technical support center for TAP311-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the study of this compound, a novel protein kinase implicated in oncogenic signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target in drug development?
This compound is a serine/threonine kinase that has been identified as a critical component of a signaling pathway frequently dysregulated in several forms of cancer.[1][2][3] Its overactivity can lead to uncontrolled cell proliferation and survival. As a result, this compound is a promising therapeutic target for the development of novel cancer therapies. The goal of many research and development programs is to identify potent and selective inhibitors of this compound's kinase activity.[4][5]
Q2: What are the key experiments used to study this compound?
The primary experiments for studying this compound include:
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This compound Kinase Activity Assays: To measure the enzymatic activity of this compound and assess the potency of potential inhibitors.
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Western Blotting: To detect the presence and phosphorylation status of this compound and its downstream targets in cell lysates.
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Co-Immunoprecipitation (Co-IP): To identify proteins that interact with this compound, providing insights into its signaling complex.
Troubleshooting Guides
This compound Kinase Activity Assay
This guide addresses common issues encountered during in vitro kinase assays designed to measure this compound activity.
Problem: High Background Signal
A high background can obscure the true signal from kinase activity, leading to a low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP and buffers. Filter-sterilize buffers and prepare fresh ATP solutions for each experiment. |
| Suboptimal Reagent Concentrations | Titrate each reagent (this compound enzyme, substrate, ATP) to determine the optimal concentration that provides a good signal window without elevating the background. |
| Prolonged Incubation Time | Perform a time-course experiment to identify the linear range for both the kinase reaction and the detection step to avoid non-enzymatic signal generation. |
| Assay Plate Autofluorescence/Autoluminescence | Use the appropriate type of microplate for your detection method (e.g., white plates for luminescence, black plates for fluorescence) to minimize background signal. |
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive this compound Enzyme | Ensure the enzyme is active. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Verify that the pH, salt concentration, and any necessary co-factors in the buffer are optimal for this compound activity. |
| Degraded Detection Reagents | Prepare detection reagents fresh just before use and verify their performance with a positive control. |
| Low Substrate Concentration | Ensure the substrate concentration is appropriate. If using a peptide substrate, confirm its sequence and purity. |
Problem: Inconsistent and Irreproducible Results
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Ensure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction. Incubate plates in a temperature-controlled environment. |
| Edge Effects | Avoid using the outermost wells of a microplate, or fill them with buffer or water to minimize evaporation. |
| Inadequate Reagent Mixing | Ensure all components are thoroughly mixed before and after addition to the assay plate. |
This compound Western Blotting
This section provides troubleshooting for detecting this compound and its phosphorylated substrates.
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins like this compound, consider a longer transfer time or optimizing the transfer buffer composition. |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal dilution. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. For low-abundance targets, consider enriching the sample through immunoprecipitation. |
| Inactive Secondary Antibody/Substrate | Ensure the HRP-conjugated secondary antibody and the chemiluminescent substrate are not expired and have been stored correctly. |
Problem: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA). Some antibodies perform better with a specific blocker. |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps. Add a detergent like Tween 20 to the wash buffer to reduce non-specific binding. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
This compound Co-Immunoprecipitation (Co-IP)
This guide will help you troubleshoot experiments aimed at identifying this compound's binding partners.
Problem: No Prey Protein Detected
| Possible Cause | Recommended Solution |
| Weak or Transient Interaction | Use a gentle lysis buffer that does not disrupt protein-protein interactions. Avoid harsh detergents like those in RIPA buffer. Consider cross-linking reagents to stabilize the interaction. |
| Incorrect Lysis Conditions | Optimize lysis and IP buffers. The interaction between this compound and its partners may be sensitive to salt concentration or detergents. |
| Low Expression of Bait or Prey | Confirm the expression of both the bait (this compound) and the expected prey protein in your input lysate via Western blot. |
| Antibody Blocking the Interaction Site | If using an antibody against this compound, ensure it binds to a region that does not interfere with the protein-protein interaction. Consider using a tagged version of this compound and an anti-tag antibody for the pull-down. |
Problem: High Background of Non-Specific Proteins
| Possible Cause | Recommended Solution |
| Non-Specific Binding to Beads | Pre-clear the lysate by incubating it with beads before adding the antibody. Block the beads with BSA before use. |
| Insufficient Washing | Increase the number of wash steps and consider using a more stringent wash buffer, but be mindful that this could disrupt weak interactions. |
| Antibody Eluting with Protein | The heavy and light chains of the IP antibody can appear on the gel at ~50 kDa and ~25 kDa. Use an IP/Western blot-specific secondary antibody that does not detect the antibody chains. |
| Too Much Lysate or Antibody | Reduce the amount of total protein lysate or the amount of antibody used for the immunoprecipitation to minimize non-specific binding. |
Experimental Protocols
Protocol 1: this compound In Vitro Kinase Activity Assay
This protocol describes a generic luminescence-based assay to measure the kinase activity of this compound by quantifying ATP consumption.
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Reagent Preparation :
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Prepare a 2x this compound enzyme solution in kinase assay buffer.
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Prepare a 2x substrate/ATP solution in kinase assay buffer.
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Prepare inhibitor compounds at desired concentrations.
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Assay Procedure :
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Add 5 µL of test compound or vehicle (DMSO) to the wells of a 384-well white assay plate.
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Add 5 µL of the 2x this compound enzyme solution to all wells.
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Incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.
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Incubate for 60 minutes at room temperature.
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Stop the reaction and detect the remaining ATP by adding 20 µL of a luminescence-based ATP detection reagent.
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Incubate for 10 minutes in the dark.
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Read the luminescence on a plate reader.
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Protocol 2: this compound Co-Immunoprecipitation
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Cell Lysis :
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Culture and treat cells as required.
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Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors).
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Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
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Pre-Clearing :
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Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
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Centrifuge and collect the supernatant.
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Immunoprecipitation :
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Add the anti-TAP311 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C.
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Add fresh Protein A/G beads and incubate for another 1-2 hours.
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-
Washing :
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads 3-5 times with ice-cold lysis buffer.
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Elution and Analysis :
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Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
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Analyze the eluate by Western blotting using antibodies against the expected interacting proteins.
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Visualizations
This compound Signaling Pathway
Caption: Hypothetical this compound signaling cascade from cell membrane to nucleus.
Experimental Workflow: this compound Inhibitor Screening
Caption: Workflow for identifying and validating this compound kinase inhibitors.
Troubleshooting Logic: Weak Western Blot Signal
Caption: Decision tree for troubleshooting a weak Western blot signal.
References
- 1. embopress.org [embopress.org]
- 2. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in TAP311 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving the hypothetical protein TAP311. The guidance provided is based on general principles of good laboratory practice and troubleshooting for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
A1: Variability in cell-based assays can arise from several factors. These include inconsistencies in cell culture conditions (e.g., passage number, confluency, media composition), reagent stability and preparation, environmental fluctuations in incubators (temperature, CO2, humidity), and operator-dependent variations in pipetting and timing.[1] To minimize these, it is crucial to maintain a consistent cell culture routine, use freshly prepared reagents, and ensure all equipment is properly calibrated.[1]
Q2: How can I ensure the quality and consistency of my reagents?
A2: Reagent quality is paramount for reproducible results. Always use high-purity reagents and follow the manufacturer's storage and handling instructions.[1] For critical reagents like antibodies or growth factors, it is advisable to test new lots in parallel with the old lot to ensure consistency. Prepare fresh dilutions of sensitive reagents for each experiment and avoid repeated freeze-thaw cycles.
Q3: What is the importance of positive and negative controls in my this compound experiments?
A3: Positive and negative controls are essential for validating your experimental setup and interpreting your results. A positive control should produce a known, robust response and confirms that the assay is working as expected. A negative control should not produce a response and helps to identify background noise or non-specific effects. Consistent performance of your controls is the first indicator of a reliable experiment.
Q4: How often should laboratory equipment be calibrated?
A4: The frequency of calibration depends on the instrument and its usage. As a general rule, critical equipment such as pipettes, incubators, and plate readers should be calibrated at least annually.[2] Regular checks against internal standards should be performed more frequently to detect any drift or malfunction early.
Troubleshooting Guides
High Background Signal in this compound ELISA
Q: I am observing a high background signal in my this compound Enzyme-Linked Immunosorbent Assay (ELISA). What are the possible causes and solutions?
A: High background in an ELISA can be caused by several factors. The table below summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure that all wells are completely aspirated after each wash. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time for the blocking step. |
| Cross-reactivity of Antibodies | Ensure that the secondary antibody is specific to the primary antibody's species and isotype. |
| Substrate Incubation Time | Reduce the substrate incubation time to avoid overdevelopment of the signal. |
Inconsistent Results in this compound Cell-Based Assay
Q: My results from the this compound cell-based assay are not reproducible between experiments. What should I investigate?
A: Lack of reproducibility is a common challenge. A systematic approach to identifying the source of variability is crucial.
Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol: this compound Cellular Activity Assay
This protocol describes a method for quantifying the activity of this compound in response to a stimulus using a luciferase reporter assay.
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Cell Plating:
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Seed 2 x 10^4 cells/well in a 96-well white, clear-bottom plate.
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Incubate for 24 hours at 37°C and 5% CO2.
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Transfection:
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Transfect cells with a this compound-responsive luciferase reporter construct according to the transfection reagent manufacturer's protocol.
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Incubate for 18-24 hours.
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Stimulation:
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Replace the media with fresh media containing the desired concentration of the test compound or control.
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Incubate for the desired stimulation period (e.g., 6 hours).
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Lysis and Luciferase Assay:
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Remove the media and add 50 µL of lysis buffer to each well.
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Incubate for 15 minutes at room temperature with gentle shaking.
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Add 50 µL of luciferase substrate to each well.
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Read the luminescence on a plate reader within 10 minutes.
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Data Presentation
Table 1: Acceptable Ranges for Assay Controls
| Control | Parameter | Acceptable Range |
| Negative Control | Raw Luminescence (RLU) | < 1,000 |
| Positive Control | Raw Luminescence (RLU) | > 50,000 |
| Z'-factor | (1 - (3σp + 3σn) / |µp - µn|) | ≥ 0.5 |
Table 2: Troubleshooting Based on Deviations in Quantitative Readouts
| Observation | Potential Cause | Suggested Action |
| Low positive control signal | Inactive stimulus, incorrect reagent concentration, or unhealthy cells. | Verify stimulus activity, check reagent preparation, and assess cell viability. |
| High negative control signal | Contamination, high background from reporter construct, or cell stress. | Check for contamination, use a promoterless control vector, and ensure optimal cell health. |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Improve cell seeding and pipetting technique. Avoid using the outer wells of the plate. |
Signaling Pathways
Hypothetical this compound Signaling Pathway
Caption: A diagram of a hypothetical this compound signaling cascade.
References
Validation & Comparative
TAP311 vs. Anacetrapib: A Comparative Guide on Efficacy in Dyslipidemia
A stark contrast in available clinical data marks the current landscape when comparing the efficacy of two cholesteryl ester transfer protein (CETP) inhibitors, TAP311 and anacetrapib. While anacetrapib has been extensively studied in large-scale clinical trials, demonstrating a modest but significant reduction in cardiovascular events, this compound's clinical development remains in its early stages with no publicly available efficacy data from human studies.
This guide provides a comprehensive comparison of this compound and anacetrapib, focusing on their efficacy as potential treatments for dyslipidemia. Due to the limited data on this compound, this comparison will primarily detail the established clinical profile of anacetrapib and present the currently available, albeit limited, information for this compound.
Mechanism of Action: A Shared Pathway
Both this compound and anacetrapib are inhibitors of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, in exchange for triglycerides. By inhibiting CETP, both drugs aim to increase levels of HDL-C ("good" cholesterol) and decrease levels of LDL-C ("bad" cholesterol), a lipid profile associated with a reduced risk of atherosclerotic cardiovascular disease.[1][2][3][4][5]
Efficacy of Anacetrapib: Evidence from Clinical Trials
Anacetrapib's efficacy has been primarily established through the large-scale Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification (REVEAL) clinical trial. This study provided key insights into its impact on lipid profiles and cardiovascular outcomes.
Quantitative Efficacy Data for Anacetrapib
| Efficacy Endpoint | Study | Result | Citation |
| Major Coronary Events | REVEAL | 9% relative risk reduction (10.8% in anacetrapib group vs. 11.8% in placebo group) | |
| HDL-C Increase | REVEAL | 104% increase from baseline at study midpoint | |
| non-HDL-C Reduction | REVEAL | 18% reduction from baseline at study midpoint | |
| LDL-C Reduction | DEFINE | 39.8% greater reduction than placebo at 24 weeks | |
| Apolipoprotein B Reduction | DEFINE | 21.0% greater reduction than placebo | |
| Lipoprotein(a) Reduction | DEFINE | 36.4% greater reduction than placebo |
Experimental Protocol: The REVEAL Trial
The REVEAL trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of anacetrapib in patients with pre-existing atherosclerotic vascular disease.
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Patient Population: The study enrolled 30,449 adults with a history of coronary heart disease, cerebrovascular disease, or peripheral arterial disease who were already receiving effective statin therapy.
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Intervention: Participants were randomly assigned to receive either 100 mg of anacetrapib daily or a matching placebo, in addition to their ongoing atorvastatin therapy.
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Primary Endpoint: The primary outcome was the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization.
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Duration: The trial had a median follow-up of 4.1 years, with an extended post-trial follow-up.
Efficacy of this compound: An Unfolding Story
This compound is a novel piperidine-based CETP inhibitor. Preclinical studies have indicated that it has potent CETP inhibition in human plasma and robust efficacy in hamsters. Notably, it was designed to have reduced lipophilicity and more modest distribution into adipose tissue compared to anacetrapib. However, a direct quantitative comparison of its efficacy against anacetrapib from these preclinical studies is not publicly available.
Quantitative Efficacy Data for this compound
| Efficacy Endpoint | Study | Result | Citation |
| Lipid Profile Changes | Clinical Trials | No publicly available data | |
| Cardiovascular Outcomes | Clinical Trials | No publicly available data |
Experimental Protocol: Phase 1 Clinical Trial (NCT01632358)
This compound has completed a first-in-human, Phase 1 clinical trial. The results of this study have not been published.
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Study Design: The study was a randomized, double-blind, placebo-controlled, crossover trial.
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Objectives: The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound in patients with dyslipidemia. The study also aimed to explore the pharmacodynamics of the drug.
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Patient Population: The trial enrolled male and female patients aged 18 to 80 years with dyslipidemia who were not on lipid-modifying agents other than statins.
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Intervention: Participants received a daily oral dose of this compound or placebo for 14 days.
Current State of Evidence: A Comparative Overview
The disparity in the available efficacy data between anacetrapib and this compound is significant. Anacetrapib has a well-documented, albeit modest, clinical efficacy in reducing major coronary events, supported by a large and robust clinical trial. In contrast, the clinical efficacy of this compound in humans remains to be determined, with no published data from its clinical development program.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are CETP inhibitors and how do they work? [synapse.patsnap.com]
- 5. What is Anacetrapib used for? [synapse.patsnap.com]
A Tale of Two CETP Inhibitors: Comparing the Side Effect Profiles of TAP311 and Torcetrapib
For researchers, scientists, and drug development professionals, the story of cholesteryl ester transfer protein (CETP) inhibitors serves as a critical case study in the complexities of drug development, highlighting the crucial distinction between on-target efficacy and off-target adverse effects. This guide provides a detailed comparison of the side effect profiles of two such inhibitors: the discontinued torcetrapib and the investigational TAP311, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
The landscape of cardiovascular disease prevention was once poised for a paradigm shift with the advent of CETP inhibitors, a class of drugs designed to raise high-density lipoprotein (HDL) cholesterol. Torcetrapib, one of the first in this class to reach late-stage clinical trials, showed great promise in modifying lipid profiles but was ultimately withdrawn due to an unexpected increase in cardiovascular events and mortality. This outcome was largely attributed to off-target side effects, specifically an elevation in blood pressure and aldosterone levels. In contrast, this compound, a newer CETP inhibitor, was developed with a focus on mitigating these adverse effects. Preclinical data suggests a more favorable safety profile for this compound, particularly concerning aldosterone secretion.
Quantitative Comparison of Side Effects
A direct quantitative comparison of the clinical side effect profiles of this compound and torcetrapib is challenging due to the limited publicly available data for this compound, which has only undergone early-phase clinical trials. However, by examining the extensive data from torcetrapib's development and the preclinical information available for this compound, a comparative picture emerges.
| Side Effect | Torcetrapib (ILLUMINATE Trial Data) | This compound (Preclinical/Phase 1 Data) |
| All-Cause Mortality | Increased risk (Hazard Ratio: 1.58)[1][2] | Data not available from published clinical trials. |
| Major Cardiovascular Events | Increased risk (Hazard Ratio: 1.25)[1][2] | Data not available from published clinical trials. |
| Systolic Blood Pressure | Mean increase of 5.4 mmHg compared to placebo[3] | Preclinical studies suggest no significant effect on blood pressure. Clinical data is not yet published. |
| Diastolic Blood Pressure | Mean increase of 2.0 mmHg compared to placebo | Preclinical studies suggest no significant effect on blood pressure. Clinical data is not yet published. |
| Serum Aldosterone | Significantly increased | Preclinical studies in human adrenocortical carcinoma cells showed no increase in aldosterone secretion. |
| Serum Cortisol | Significantly increased | Preclinical data not available. |
| Serum Sodium | Increased | Clinical data is not yet published. |
| Serum Potassium | Decreased | Clinical data is not yet published. |
| Serum Bicarbonate | Increased | Clinical data is not yet published. |
Table 1. Comparison of key side effects observed with torcetrapib and reported for this compound. Data for torcetrapib is primarily from the ILLUMINATE trial. Information on this compound is based on preclinical findings and the status of its Phase 1 clinical trial (NCT01632358), for which full results have not been publicly released.
Experimental Protocols
Understanding the methodologies used to assess these side effects is crucial for interpreting the data and designing future studies.
Torcetrapib: ILLUMINATE Trial Protocol
The "Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events" (ILLUMINATE) was a large-scale, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of torcetrapib.
-
Study Population: 15,067 patients at high risk for coronary heart disease.
-
Intervention: Patients were randomized to receive either torcetrapib (60 mg daily) in combination with atorvastatin or atorvastatin alone.
-
Primary Endpoint: Time to the first major cardiovascular event (death from coronary heart disease, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina).
-
Safety Monitoring: Included regular monitoring of blood pressure, serum electrolytes (sodium, potassium, bicarbonate), and, in a post-hoc analysis, plasma aldosterone levels.
-
Blood Pressure Measurement: Clinic blood pressure was measured at regular intervals throughout the trial using standard procedures, which typically involve the patient resting for a period before measurement with a calibrated sphygmomanometer.
-
Aldosterone and Renin Measurement: Plasma aldosterone and renin activity were measured from stored blood samples. The patient preparation for these measurements in a clinical trial setting generally involves specific instructions regarding posture (e.g., seated for a period before blood draw) and timing of the sample collection (e.g., mid-morning).
In Vitro Assessment of Aldosterone Secretion (H295R Cell-Based Assay)
This assay is a standard method to evaluate the potential of a compound to directly stimulate aldosterone production in adrenal cells, a key off-target effect of torcetrapib.
-
Cell Line: Human adrenocortical carcinoma cell line (NCI-H295R), which expresses the key enzymes for steroidogenesis.
-
Procedure:
-
H295R cells are cultured in a multi-well plate format.
-
Cells are exposed to various concentrations of the test compound (e.g., this compound or torcetrapib) for a specified period (e.g., 48 hours).
-
The cell culture supernatant is collected.
-
The concentration of aldosterone in the supernatant is measured using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Results are compared to a vehicle control and positive controls (e.g., angiotensin II, a known stimulator of aldosterone secretion).
-
Signaling Pathways
The differential side effect profiles of this compound and torcetrapib can be understood by examining their interactions with cellular signaling pathways.
On-Target CETP Inhibition Pathway
Both this compound and torcetrapib are designed to inhibit CETP, which mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL). By blocking this transfer, these drugs increase HDL cholesterol levels.
Caption: On-target signaling pathway of CETP inhibition by this compound and torcetrapib.
Torcetrapib's Off-Target Aldosterone Synthesis Pathway
The adverse effects of torcetrapib are linked to its off-target activity in the adrenal glands, leading to increased aldosterone production. This effect is independent of CETP inhibition.
Caption: Off-target signaling pathway of torcetrapib leading to increased aldosterone synthesis.
Conclusion
References
Validating the CETP Inhibitory Activity of TAP311: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cholesteryl ester transfer protein (CETP) inhibitor TAP311 against other notable CETP inhibitors. The information is compiled from publicly available preclinical and clinical data to assist researchers in evaluating its potential.
Mechanism of Action of CETP Inhibitors
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, these drugs aim to increase HDL cholesterol (HDL-C) levels, often referred to as "good cholesterol," and decrease LDL cholesterol (LDL-C), or "bad cholesterol," thereby potentially reducing the risk of atherosclerotic cardiovascular disease.[1][2]
Comparative Efficacy of CETP Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other well-characterized CETP inhibitors.
Table 1: In Vitro Potency of CETP Inhibitors
| Compound | IC50 (nM) | CETP Source | Assay Type |
| This compound | Data not publicly available. Described as having "potent CETP inhibition in human plasma".[3][4] | Human Plasma | Not specified |
| Anacetrapib | 7.9 - 17 | Recombinant human CETP / Human Plasma | Fluorogenic Assay |
| Torcetrapib | 13 - 52 | Not Specified / Human Plasma | Fluorogenic Assay / ³H-HDL Cholesteryl Ester Transfer |
| Evacetrapib | 5.5 - 36 | Recombinant human CETP / Human Plasma | Not specified |
| Dalcetrapib | Least potent of the class; specific IC50 not consistently reported. | Not specified | Not specified |
Table 2: In Vivo Efficacy of CETP Inhibitors in Hamster Models
| Compound | Dose | % Change in HDL-C | % Change in LDL-C | Study Duration |
| This compound | Not specified | "Robust efficacy" observed.[3] | Not specified | Not specified |
| Anacetrapib | 60 mg/kg/day | ▲ 47% | No significant effect | 2 weeks |
| Dalcetrapib | 300 mg/kg/day | ▲ ~30% | No significant effect | 21 days |
| Torcetrapib | Data in hamsters not readily available in cited literature. | - | - | - |
| Evacetrapib | Data in hamsters not readily available in cited literature. | - | - | - |
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This assay quantifies the CETP-mediated transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor lipoprotein particle.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., HDL labeled with a self-quenched fluorescent cholesteryl ester)
-
Acceptor particles (e.g., LDL)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of the microplate, add the assay buffer, donor particles, and acceptor particles.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Initiate the reaction by adding recombinant human CETP to all wells except for a blank control (no CETP).
-
Incubate the plate at 37°C for a specified period (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. As the fluorescent cholesteryl ester is transferred from the quenched donor to the acceptor, an increase in fluorescence is observed.
-
Calculate the percentage of CETP inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Hamster Model
The Golden Syrian hamster is a relevant model for studying CETP inhibitors as it naturally expresses CETP.
Animal Model:
-
Male Golden Syrian hamsters.
-
Animals are typically fed a standard chow diet or a high-fat/high-cholesterol diet to induce a more human-like lipoprotein profile.
Procedure:
-
Acclimatize the hamsters to the housing conditions for at least one week.
-
Divide the animals into groups (e.g., vehicle control, this compound-treated, and comparator-treated groups).
-
Administer the test compounds or vehicle control orally (e.g., by gavage) once daily for a predetermined period (e.g., 2-4 weeks).
-
Collect blood samples at baseline (before the start of treatment) and at the end of the study period.
-
Separate plasma from the blood samples.
-
Analyze the plasma for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
Calculate the percentage change in lipid parameters for each treatment group compared to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed changes.
Visualizations
References
- 1. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Piperidine-Based Inhibitor of Cholesteryl Ester Transfer Protein (CETP) That Retains Activity in Hypertriglyceridemic Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Cross-Validation of TAP311: A Comparative Analysis Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholesteryl ester transfer protein (CETP) inhibitor, TAP311, across different preclinical models. The data presented is based on published experimental findings, offering an objective evaluation of its performance and characteristics relative to other CETP inhibitors.
Mechanism of Action: CETP Inhibition
This compound, like other drugs in its class, functions by inhibiting the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By blocking this transfer, this compound is designed to increase HDL cholesterol levels and decrease LDL cholesterol levels, a mechanism believed to be beneficial in reducing the risk of cardiovascular disease.
Preclinical Performance of this compound
The following tables summarize the key preclinical findings for this compound, with comparative data for another CETP inhibitor, anacetrapib, where available.
Table 1: In Vitro CETP Inhibition
| Compound | Human Plasma IC₅₀ (nM) |
| This compound | 25 |
| Anacetrapib | 28 |
IC₅₀: Half maximal inhibitory concentration.
Table 2: Pharmacokinetics in Sprague-Dawley Rats (10 mg/kg Oral Dose)
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| This compound | 1850 | 4.0 | 26800 | 7.7 |
| Anacetrapib | 1160 | 6.0 | 22300 | 12.1 |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Half-life.
Table 3: Efficacy in Hamsters (10 mg/kg Oral Dose)
| Compound | % HDL-C Increase | % Non-HDL-C Decrease |
| This compound | 135 | -55 |
| Anacetrapib | 120 | -50 |
% HDL-C Increase and % Non-HDL-C Decrease were measured at 24 hours post-dose.
Experimental Protocols
In Vitro CETP Inhibition Assay
The inhibitory activity of this compound on CETP in human plasma was determined using a fluorescent substrate-based assay. Pooled human plasma was incubated with the test compound and a fluorescently labeled cholesteryl ester donor molecule. The transfer of the fluorescent cholesteryl ester to an acceptor molecule was monitored over time. The concentration of the compound that inhibited 50% of the CETP activity (IC₅₀) was calculated.
Pharmacokinetic Studies in Rats
Male Sprague-Dawley rats were administered a single oral dose of this compound or anacetrapib (10 mg/kg) via oral gavage. Blood samples were collected at various time points post-dosing. Plasma concentrations of the compounds were determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
Efficacy Studies in Hamsters
Male Syrian golden hamsters were administered a single oral dose of this compound or anacetrapib (10 mg/kg). Blood samples were collected at baseline and 24 hours post-dosing. Plasma levels of HDL cholesterol and non-HDL cholesterol were measured using standard enzymatic assays. The percentage change from baseline was calculated to determine the efficacy of the compounds.
Clinical Trial Status
Phase 1 clinical trials for this compound have been registered under the identifiers NCT01487460 (a first-in-human study in healthy subjects) and NCT01632358 (a study in patients with dyslipidemia). However, the results of these clinical trials have not been made publicly available in peer-reviewed publications. Therefore, a comprehensive cross-validation of this compound performance in human models cannot be provided at this time.
Summary and Conclusion
The available preclinical data indicates that this compound is a potent CETP inhibitor with a pharmacokinetic and efficacy profile comparable to, and in some aspects, potentially more favorable than anacetrapib in rodent models. Specifically, in rats, this compound demonstrated a higher maximum plasma concentration and a shorter half-life compared to anacetrapib. In hamsters, this compound showed a slightly greater increase in HDL cholesterol and a more pronounced decrease in non-HDL cholesterol.
It is important to note that these findings are based on preclinical animal models. The translation of these results to human physiology and clinical outcomes remains to be determined. The lack of published clinical data for this compound is a significant limitation in providing a complete comparative analysis. Further evaluation of the safety, tolerability, pharmacokinetics, and efficacy of this compound in human subjects is necessary to fully understand its therapeutic potential. Researchers and drug development professionals should monitor for the future publication of the clinical trial data for a complete assessment of this compound's profile.
A Head-to-Head Battle: TAP311 versus First-Generation CETP Inhibitors
A new contender has emerged in the quest for effective cholesteryl ester transfer protein (CETP) inhibitors. TAP311, a novel piperidine-based inhibitor, demonstrates a promising preclinical profile that addresses key safety and efficacy concerns that plagued its first-generation predecessors, including torcetrapib, anacetrapib, and dalcetrapib. This comparison guide provides a detailed analysis of this compound's performance against these earlier agents, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its potential.
First-generation CETP inhibitors, while effective at raising high-density lipoprotein cholesterol (HDL-C), ultimately failed in late-stage clinical trials due to off-target adverse effects or a lack of overall cardiovascular benefit.[1] Torcetrapib, for instance, was associated with an increase in blood pressure and aldosterone levels, an effect independent of its CETP inhibition.[2][3] Anacetrapib, while potent, exhibited a long half-life and accumulated in adipose tissue, raising concerns about long-term safety.[4][5] Dalcetrapib, a less potent modulator of CETP, showed only a modest increase in HDL-C and no significant reduction in low-density lipoprotein cholesterol (LDL-C), leading to its discontinuation due to lack of efficacy.
This compound has been designed to overcome these limitations. Preclinical studies reveal a distinct pharmacological profile, showcasing potent CETP inhibition and a favorable safety margin.
Quantitative Comparison of CETP Inhibitors
The following tables summarize the key preclinical data comparing this compound with first-generation CETP inhibitors.
| Compound | In Vitro CETP Inhibition (IC50, nM) | Animal Model | % HDL-C Increase | % Non-HDL-C Decrease | Reference |
| This compound | 25 | Hamster | 118 | -45 | |
| Anacetrapib | 29 | Hamster | 114 | -46 | |
| Torcetrapib | 52 (Human Plasma) | - | - | - | |
| Dalcetrapib | - | - | ~30% (in humans) | Minimal | |
| Table 1: Comparative Efficacy of CETP Inhibitors on Lipid Profiles. |
| Compound | Key Off-Target Effect | Mechanism | Adipose Tissue Distribution | Reference |
| This compound | No increase in aldosterone secretion | - | Modest | |
| Anacetrapib | Accumulation in adipose tissue | High lipophilicity | High | |
| Torcetrapib | Increased aldosterone and blood pressure | Increased intracellular calcium in adrenal cells | - | |
| Dalcetrapib | Lack of efficacy | CETP modulation vs. full inhibition | - | |
| Table 2: Comparative Safety and Pharmacokinetic Properties. |
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of CETP inhibition by this compound and first-generation inhibitors.
Caption: Off-target signaling pathway of torcetrapib leading to increased blood pressure.
Caption: Generalized workflow for preclinical evaluation of CETP inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro CETP Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, mediated by CETP present in human plasma.
Materials:
-
Test compounds (this compound, anacetrapib, torcetrapib)
-
Human plasma (source of CETP)
-
Fluorescently labeled donor particles (e.g., Bodipy-CE)
-
Acceptor particles (e.g., biotinylated LDL)
-
Assay buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
Human plasma is added to the wells of a 96-well plate.
-
The diluted test compounds are added to the wells containing plasma and incubated for a specified period.
-
A mixture of fluorescently labeled donor particles and acceptor particles is added to each well to initiate the reaction.
-
The plate is incubated at 37°C, protected from light.
-
Fluorescence is measured at appropriate excitation and emission wavelengths.
-
The percent inhibition of CETP activity is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in Golden Syrian Hamsters
Principle: This experiment evaluates the in vivo efficacy of a CETP inhibitor on plasma lipid profiles in a relevant animal model that possesses endogenous CETP activity.
Animal Model: Male Golden Syrian hamsters are used as they have a lipoprotein metabolism profile that is more similar to humans than that of mice or rats.
Procedure:
-
Hamsters are acclimatized and fed a standard chow diet.
-
Animals are randomly assigned to treatment groups (vehicle control, this compound, anacetrapib).
-
The test compounds are administered orally (e.g., by gavage) once daily for a specified duration (e.g., 7 days).
-
At the end of the treatment period, blood samples are collected via cardiac puncture under anesthesia.
-
Plasma is separated by centrifugation.
-
Plasma concentrations of total cholesterol, HDL-C, and non-HDL-C are determined using enzymatic assays.
-
The percentage change in lipid parameters for each treatment group is calculated relative to the vehicle control group.
Aldosterone Secretion Assay in H295R Cells
Principle: This in vitro assay assesses the potential of a compound to directly stimulate aldosterone secretion from human adrenocortical carcinoma cells.
Cell Line: H295R cells, a human adrenal cell line that produces aldosterone.
Procedure:
-
H295R cells are cultured in appropriate media until confluent.
-
The cells are then incubated with the test compounds (this compound, torcetrapib) at various concentrations for a specified time (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentration of aldosterone in the supernatant is measured using a commercially available ELISA kit.
-
The results are expressed as the fold increase in aldosterone secretion compared to a vehicle control.
Conclusion
This compound represents a significant advancement in the development of CETP inhibitors. By retaining the potent lipid-modifying effects of its predecessors while mitigating key off-target liabilities, this compound demonstrates a superior preclinical profile. Its reduced lipophilicity compared to anacetrapib and lack of effect on aldosterone secretion, a major drawback of torcetrapib, position it as a promising candidate for further clinical investigation. The data presented in this guide underscore the potential of this compound to overcome the hurdles that led to the failure of first-generation CETP inhibitors and to re-energize the pursuit of this therapeutic target for the management of dyslipidemia and cardiovascular disease.
References
- 1. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibiting intestinal NPC1L1 activity prevents diet-induced increase in biliary cholesterol in Golden Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Piperidine-Based Inhibitor of Cholesteryl Ester Transfer Protein (CETP) That Retains Activity in Hypertriglyceridemic Plasma. - OAK Open Access Archive [oak.novartis.com]
Independent Verification of TAP311 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the available preclinical data for TAP311, a novel Cholesteryl Ester Transfer Protein (CETP) inhibitor, with other CETP inhibitors that have been evaluated in preclinical and clinical settings. Due to the limited public availability of specific quantitative preclinical data for this compound, this comparison relies on qualitative descriptions from primary literature and quantitative data available for competitor compounds.
Executive Summary
This compound is a novel, piperidine-based CETP inhibitor that has demonstrated promising preclinical characteristics, including excellent pharmacokinetics in rats and robust efficacy in hamsters.[1][2][3] Notably, it is reported to have substantially reduced lipophilicity and only modest distribution into adipose tissue compared to anacetrapib.[1][2] Furthermore, unlike the first-generation CETP inhibitor torcetrapib, this compound did not show an increase in aldosterone secretion in preclinical models. While these qualitative statements are encouraging, specific preclinical data on this compound's potency, pharmacokinetic profile, and in vivo efficacy have not been made publicly available. This guide summarizes the available information on this compound and provides a comparative context using data from other well-characterized CETP inhibitors.
Mechanism of Action: CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, drugs like this compound are designed to increase HDL cholesterol ("good cholesterol") levels and decrease LDL cholesterol ("bad cholesterol") levels, a profile that is hypothesized to be anti-atherogenic.
Figure 1: Mechanism of Action of this compound.
Comparative Preclinical Data
While specific quantitative data for this compound is not available, the following tables summarize preclinical data for other CETP inhibitors to provide a benchmark for performance.
Table 1: In Vitro CETP Inhibition
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | Data not publicly available | - | - |
| Anacetrapib | 16 (Cholesteryl Ester Transfer)29 (Triglyceride Transfer) | CETP-mediated transfer in human plasma | |
| Evacetrapib | ED50 of 3.5 - 4.1 mg/kg (in vivo) | Human apoAI/CETP double transgenic mice | |
| Torcetrapib | Data not publicly available | - | - |
| Dalcetrapib | Data not publicly available | - | - |
| Obicetrapib | Data not publicly available | - | - |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Key Parameters | Reference |
| This compound | Rat | "Excellent pharmacokinetics" (Specific parameters not available) | |
| Anacetrapib | Rat | Sequestration of radioactivity in adipose tissue | |
| Torcetrapib | Rat, Monkey | Oral bioavailability: 33-45% | |
| Dalcetrapib | - | Low oral bioavailability | |
| Obicetrapib | Rat, Mouse | Good bioavailability | |
| Cynomolgus Monkey | After 9 months of dosing up to 50 mg/kg/day, obicetrapib was completely eliminated from systemic circulation and not detected in adipose tissue after a 13-week recovery period. |
Table 3: Preclinical In Vivo Efficacy (Lipid Modulation)
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound | Hamster | Data not publicly available | "Robust efficacy" | |
| Evacetrapib | Human CETP Transgenic Mice | - | Dose-dependent HDL-C elevation | |
| Dalcetrapib | Hamster | 300 mg/kg/day for 21 days | Increased plasma campesterol and β-sitosterol | |
| Torcetrapib | - | Data not publicly available | - | - |
| Anacetrapib | 6-Tg(CETP) Transgenic Mice | - | Increases HDL | |
| Obicetrapib | - | Data not publicly available | - | - |
Table 4: Preclinical Safety Profile
| Compound | Key Preclinical Safety Findings | Reference |
| This compound | Did not increase aldosterone secretion in human adrenocortical carcinoma cells or in chronically cannulated rats. | |
| Torcetrapib | Increased blood pressure and aldosterone levels in preclinical models. | |
| Anacetrapib | Did not show the off-target effects on blood pressure and aldosterone seen with torcetrapib. | |
| Evacetrapib | Did not increase blood pressure in Zucker diabetic fatty rats. | |
| Dalcetrapib | No evidence of clinically relevant increases in blood pressure in preclinical studies. | |
| Obicetrapib | Favorable safety and tolerability profile in preclinical studies. |
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not publicly available. However, based on standard practices in the field for evaluating CETP inhibitors, the following methodologies are likely to have been employed.
In Vitro CETP Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit 50% of CETP activity (IC50).
-
General Procedure:
-
A source of CETP (e.g., recombinant human CETP or human plasma) is incubated with donor and acceptor lipoprotein particles. The donor particles (e.g., HDL) are labeled with a fluorescent lipid (e.g., a cholesteryl ester analog).
-
In the presence of active CETP, the labeled lipid is transferred to the acceptor particles (e.g., LDL/VLDL).
-
The test compound (e.g., this compound) is added at various concentrations to measure its ability to inhibit this transfer.
-
The amount of lipid transfer is quantified by measuring the fluorescence signal associated with the acceptor particles.
-
The percentage of CETP inhibition is plotted against the compound concentration, and the IC50 value is calculated from the resulting dose-response curve.
-
Figure 2: In Vitro CETP Inhibition Assay Workflow.
Animal Models for In Vivo Efficacy
-
Objective: To evaluate the effect of the test compound on plasma lipid profiles (HDL-C, LDL-C, triglycerides) in a relevant animal model.
-
Choice of Model:
-
Hamsters: Naturally express CETP and have a lipoprotein profile that is responsive to CETP inhibition, making them a suitable model for initial efficacy screening.
-
Transgenic Mice: Mice do not naturally express CETP, so transgenic mice expressing human CETP are often used to study the effects of inhibitors in a murine model.
-
-
General Procedure:
-
Animals are acclimated and baseline blood samples are collected to determine initial lipid levels.
-
The animals are administered the test compound (e.g., this compound) or a vehicle control, typically via oral gavage, over a specific period (e.g., daily for several weeks).
-
Blood samples are collected at various time points during and after the treatment period.
-
Plasma lipid levels (total cholesterol, HDL-C, LDL-C, and triglycerides) are analyzed using standard enzymatic assays.
-
Changes in lipid levels in the treated group are compared to the vehicle-treated control group to determine the in vivo efficacy.
-
Pharmacokinetic Studies in Rats
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.
-
General Procedure:
-
Rats are administered a single dose of the test compound either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess oral bioavailability.
-
Blood samples are collected at multiple time points after dosing.
-
The concentration of the test compound in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated.
-
Conclusion
The available qualitative preclinical data for this compound suggests a potentially favorable profile compared to earlier CETP inhibitors, particularly concerning off-target effects on aldosterone. However, a comprehensive and independent verification of its preclinical performance is hampered by the lack of publicly available quantitative data. The comparative data from other CETP inhibitors presented in this guide offer a valuable framework for understanding the expected performance characteristics of this class of drugs. Further disclosure of specific data from the preclinical development of this compound will be necessary for a complete and objective assessment by the scientific community.
References
A Researcher's Guide to CETP Inhibitor Pharmacokinetics: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is paramount. This guide provides a comparative analysis of the pharmacokinetics of several cholesteryl ester transfer protein (CETP) inhibitors, a class of drugs investigated for their potential to modify lipid profiles. While specific pharmacokinetic data for the investigational drug TAP311 are not publicly available, this guide offers a valuable benchmark by summarizing the profiles of other key CETP inhibitors: anacetrapib, torcetrapib, dalcetrapib, and evacetrapib. This information can inform the design of future studies and provide context for the development of new CETP inhibitors.
Comparative Pharmacokinetic Profiles of CETP Inhibitors
The following tables summarize key single-dose and multiple-dose pharmacokinetic parameters for four well-characterized CETP inhibitors. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
Single-Dose Pharmacokinetic Parameters
| Parameter | Anacetrapib | Torcetrapib | Dalcetrapib | Evacetrapib |
| Dose | 100 mg | 120 mg | 600 mg | 100 mg |
| Tmax (h) | ~4 | ~6 | 4-6 | 4-6 |
| Cmax (ng/mL) | Data not consistently reported | ~1,300 | ~570 | ~1,100 |
| AUC (ng·h/mL) | Data not consistently reported | ~58,000 | ~10,000 | ~25,000 |
| Half-life (t½) (h) | 9-83 (fasted/fed) | ~211 | ~20 | 24-44 |
Multiple-Dose Pharmacokinetic Parameters
| Parameter | Anacetrapib | Torcetrapib | Dalcetrapib | Evacetrapib |
| Dose Regimen | 100 mg once daily | 60 mg once daily | 600 mg once daily | 130 mg once daily |
| Tmax,ss (h) | ~4 | Data not available | ~4 | 4-6 |
| Cmax,ss (ng/mL) | ~7,000 | Data not available | ~1,100 | ~2,000 |
| AUCτ,ss (ng·h/mL) | ~150,000 | Data not available | ~18,000 | ~35,000 |
| Half-life (t½) (h) | ~96 | Data not available | ~30-40 | ~30-50 |
| Accumulation Ratio | ~10 | Data not available | ~1.5-2.0 | ~2.0-2.5 |
Note: The data presented are approximate values compiled from various clinical studies and may vary depending on the study population, formulation, and fed/fasted state. "ss" denotes steady-state.
Experimental Protocols: A Methodological Overview
The pharmacokinetic parameters presented in this guide were primarily determined through Phase 1, single and multiple ascending dose studies in healthy volunteers. While specific protocols vary between studies, a general methodology is outlined below.
General Study Design for CETP Inhibitor Pharmacokinetic Trials
A typical Phase 1 study for a novel CETP inhibitor would involve a randomized, double-blind, placebo-controlled design. Healthy male and female subjects are usually enrolled and administered single ascending doses of the investigational drug or placebo. Following a washout period, subjects may then receive multiple ascending doses. Blood samples are collected at predefined intervals post-dosing to determine the plasma concentrations of the drug and its metabolites.
Key assessments in these trials include:
-
Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours) to characterize the plasma concentration-time profile.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used for the quantification of the drug and its major metabolites in plasma.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is commonly used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Safety and Tolerability Monitoring: Comprehensive safety monitoring includes the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Typical workflow for a Phase 1 pharmacokinetic study of a CETP inhibitor.
Mechanism of Action: The CETP Signaling Pathway
CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides. By inhibiting CETP, these drugs aim to increase HDL cholesterol ("good cholesterol") levels and decrease LDL cholesterol ("bad cholesterol") levels, thereby potentially reducing the risk of cardiovascular disease.[1]
Simplified signaling pathway of Cholesteryl Ester Transfer Protein (CETP) and its inhibition.
Conclusion
The pharmacokinetic profiles of CETP inhibitors are complex and can be influenced by factors such as food intake and drug formulation. While the development of several CETP inhibitors has been halted due to lack of efficacy or safety concerns, the class continues to be of interest to researchers. The comparative data presented in this guide for anacetrapib, torcetrapib, dalcetrapib, and evacetrapib provide a valuable framework for the preclinical and clinical development of new CETP inhibitors like this compound. A thorough understanding of the pharmacokinetics of this class is essential for designing informative clinical trials and ultimately developing safe and effective therapies for dyslipidemia.
References
Replicating Key Experiments with Alpha4 (IGBP1): A Guide to Investigating PP2A Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for replicating key experiments to elucidate the function of the alpha4 protein (also known as Immunoglobulin-binding protein 1 or IGBP1). As the mammalian homolog of the yeast protein Tap42, alpha4 is a critical regulator of the Protein Phosphatase 2A (PP2A) family, which includes PP2A, PP4, and PP6.[1][2][3][4] These phosphatases are central to a multitude of cellular processes, including cell cycle progression, DNA damage response, and signal transduction.[5] The dysregulation of PP2A activity is implicated in various diseases, including cancer, making its regulators like alpha4 significant targets for therapeutic investigation.
Alpha4 functions as a chaperone-like protein that binds to the catalytic subunits of PP2A-like phosphatases. This interaction serves a dual role: it protects the catalytic subunit from ubiquitination and proteasomal degradation while simultaneously keeping it in an inactive state. This allows for a reserve pool of phosphatase catalytic subunits that can be rapidly assembled into active holoenzymes in response to cellular stress or signaling events.
This document outlines the protocols for two fundamental experiments to characterize the core functions of alpha4: its physical interaction with the PP2A catalytic subunit (PP2Ac) and its regulatory effect on PP2A's enzymatic activity.
Key Experiment 1: Validating the Alpha4-PP2A Interaction via Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a foundational technique used to demonstrate the physical association between two or more proteins within a cell. This experiment aims to confirm the interaction between alpha4 and PP2Ac, providing qualitative evidence of the formation of an alpha4-PP2Ac complex.
Data Presentation: Expected Co-Immunoprecipitation Results
The following table summarizes the anticipated outcomes from a Co-IP experiment using an anti-alpha4 antibody to pull down alpha4 and its binding partners, followed by Western blot analysis to detect the presence of PP2Ac.
| Condition | IP Antibody | Protein Detected by Western Blot | Expected Outcome | Interpretation |
| 1. Experimental | Anti-alpha4 | PP2Ac | Band Present | Alpha4 and PP2Ac physically associate in the cell. |
| 2. Experimental | Anti-alpha4 | alpha4 | Band Present | Confirms successful immunoprecipitation of the bait protein (alpha4). |
| 3. Negative Control | Normal IgG | PP2Ac | No Band | Demonstrates that the interaction is specific to the anti-alpha4 antibody and not due to non-specific binding to the IgG or beads. |
| 4. Input Control | N/A (Cell Lysate) | PP2Ac & alpha4 | Bands Present | Confirms the presence and detection of both proteins in the initial cell lysate before immunoprecipitation. |
Experimental Workflow: Co-Immunoprecipitation
The diagram below illustrates the key steps involved in the co-immunoprecipitation process to isolate the alpha4-PP2Ac complex.
Detailed Experimental Protocol: Co-Immunoprecipitation
This protocol is adapted from standard Co-IP procedures.
-
Cell Lysis:
-
Culture HEK293 cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-Clearing (Optional but Recommended):
-
To a sufficient volume of lysate (e.g., 500 µg - 1 mg of total protein), add 20 µL of Protein A/G agarose bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-alpha4 antibody (for the experimental sample) or a non-specific IgG of the same isotype (for the negative control) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G agarose bead slurry to each sample.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer if high background is an issue). After each wash, pellet the beads and discard the supernatant.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads by centrifugation.
-
Load the supernatant onto an SDS-PAGE gel for electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane and perform Western blot analysis using primary antibodies specific for PP2Ac and alpha4.
-
Key Experiment 2: Quantifying Alpha4's Effect on PP2A Activity
This experiment aims to quantify the functional consequence of the alpha4-PP2Ac interaction. Based on existing literature, alpha4 binding is expected to inhibit the phosphatase activity of PP2Ac. An in vitro phosphatase activity assay, such as the malachite green assay, can directly measure the dephosphorylation of a substrate by PP2A.
Signaling Pathway: Regulation of PP2A by Alpha4
The diagram below illustrates the central regulatory role of alpha4. It sequesters the PP2A catalytic subunit (PP2Ac), preventing it from forming an active holoenzyme with the scaffolding (A) and regulatory (B) subunits, thereby inhibiting its phosphatase activity towards downstream substrates.
Data Presentation: Comparative Phosphatase Activity
This table presents hypothetical quantitative data from a malachite green phosphatase assay, comparing the activity of immunoprecipitated PP2A with and without the addition of recombinant alpha4. Activity is measured by the rate of phosphate (Pi) released from a phosphopeptide substrate.
| Condition | Description | Rate of Phosphate Release (pmol/min) | Relative Activity (%) |
| 1. PP2A alone | Immunoprecipitated PP2A catalytic subunit. | 150.2 | 100% |
| 2. PP2A + alpha4 | PP2A incubated with recombinant alpha4 protein. | 25.8 | 17.2% |
| 3. Negative Control | Beads only (no PP2A). | 2.1 | 1.4% |
| 4. Inhibitor Control | PP2A with Okadaic Acid (a known PP2A inhibitor). | 5.5 | 3.7% |
Detailed Experimental Protocol: PP2A Immunoprecipitation Phosphatase Assay
This protocol is based on commercially available kits and published methods.
-
Immunoprecipitation of PP2A:
-
Prepare cell lysates as described in the Co-IP protocol (Step 1).
-
Immunoprecipitate the endogenous PP2A catalytic subunit (PP2Ac) using an anti-PP2Ac antibody conjugated to beads.
-
Wash the beads extensively with lysis buffer and then with the phosphatase assay buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0) to remove detergents and inhibitors.
-
-
Phosphatase Reaction:
-
Resuspend the beads containing the captured PP2A in the phosphatase assay buffer.
-
Divide the bead slurry into the different experimental conditions (e.g., "PP2A alone", "PP2A + alpha4"). For the "+ alpha4" condition, add a predetermined concentration of purified recombinant alpha4 protein and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding a synthetic, phosphorylated peptide substrate (e.g., K-R-pT-I-R-R) to a final concentration of ~200 µM.
-
Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
-
Detection of Free Phosphate (Malachite Green Assay):
-
Stop the reaction by pelleting the beads and transferring the supernatant to a new 96-well plate.
-
Prepare a phosphate standard curve using the provided phosphate standard.
-
Add Malachite Green Reagent A to each sample and standard. Incubate for 10 minutes at room temperature. This reagent forms a complex with the free phosphate released by the phosphatase.
-
Add Malachite Green Reagent B (a citrate solution) to stabilize the color and reduce background. Incubate for 20 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to calculate the amount of free phosphate (in pmol) in each well.
-
Calculate the phosphatase activity as pmol of phosphate released per minute.
-
Compare the activity across the different conditions to determine the effect of alpha4.
-
References
- 1. Regulation of protein phosphatase 2A catalytic activity by alpha4 protein and its yeast homolog Tap42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Expression and chromosomal localization of the human alpha 4/IGBP1 gene, the structure of which is closely related to the yeast TAP42 protein of the rapamycin-sensitive signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Arabidopsis Homolog of Yeast TAP42 and Mammalian α4 Binds to the Catalytic Subunit of Protein Phosphatase 2A and Is Induced by Chilling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α4 is an essential regulator of PP2A phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
General Laboratory Chemical Waste Disposal Workflow
To ensure the safe and proper disposal of any chemical substance, it is imperative to first correctly identify the material and its associated hazards. The designation "TAP311" is not a unique chemical identifier but is found in the nomenclature of various commercial products with different compositions and safety profiles. These products range from adhesives and paints to industrial fluids, each requiring specific disposal protocols based on its unique chemical makeup.
Therefore, to provide accurate and safe disposal procedures, please specify the full product name and manufacturer of the "this compound" you are using. For instance, is it "PERMAHYD HI-TEC MIXING COLOR RUBY RED. WT 311," "PA-311 M Adhesive," "Tensorgrip P311 Non-Flam Pressure Sensitive Adhesive," or another product entirely?
Once the specific product is identified, a comprehensive disposal plan can be developed by consulting its Safety Data Sheet (SDS). The SDS will provide critical information regarding the substance's hazards, the necessary personal protective equipment (PPE) for handling, and the appropriate methods for disposal in accordance with regulatory requirements.
A generalized procedure for handling and disposing of chemical waste, which will be tailored once the specific "this compound" product is known, typically involves the following steps:
A systematic approach is crucial for the safe disposal of laboratory chemicals. The following workflow outlines the key stages from waste generation to final disposal.
Caption: This diagram illustrates the general workflow for the safe handling and disposal of laboratory chemical waste, emphasizing proper identification, segregation, use of personal protective equipment, and compliant disposal procedures.
Upon receiving the specific details of your "this compound" product, a detailed and tailored disposal procedure will be provided, including quantitative data on exposure limits and waste characterization, as well as specific experimental protocols for neutralization or deactivation if applicable. Your safety is our primary concern, and accurate product identification is the first step in ensuring it.
Personal protective equipment for handling TAP311
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TAP311. The following procedures are designed to ensure a safe laboratory environment and proper management of this research compound.
This compound is identified as a novel, piperidine-based inhibitor of the cholesteryl ester transfer protein (CETP), intended for research use only.[1] While one available Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to handle it with the standard care and precautions applied to all laboratory chemicals, especially novel compounds with limited safety data.[2]
Key Compound Data
For quick reference, the following table summarizes the essential quantitative information for this compound.
| Parameter | Value | Source |
| CAS Number | 1149362-88-8 | [1] |
| Molecular Formula | C34H40F6N6O4 | [2] |
| Molecular Weight | 710.71 g/mol | [2] |
| IC50 | 62 nM (for CETP) | |
| Short-Term Storage | 0 - 4 °C (days to weeks) | |
| Long-Term Storage | -20 °C (months to years) |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment must be worn to minimize exposure.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be changed immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and airborne particles.
-
Respiratory Protection: While one SDS indicates no specific respiratory hazards, it is best practice to handle the powdered form in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store the compound in a dry, dark place at the recommended temperature. For short-term storage (days to weeks), maintain at 0-4°C. For long-term storage (months to years), store at -20°C.
Preparation of Solutions
-
All weighing of the powdered compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
Use a dedicated set of spatulas and weighing papers.
-
When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
-
If creating aliquots for storage, do so at this stage to minimize freeze-thaw cycles which could degrade the compound.
Experimental Use
-
Clearly label all vessels containing this compound with the compound name and concentration.
-
When using this compound in experiments, ensure you are wearing the appropriate PPE.
-
Work in a well-ventilated area.
-
After handling, wash hands thoroughly with soap and water.
Spill Management
-
In the event of a spill, contain the material immediately.
-
For powdered spills, gently cover with an absorbent material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
-
All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Plan
As a precautionary measure, all waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and empty stock vials. Collect this waste in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Unused solutions or experimental media containing this compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour this compound waste down the drain.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety department.
-
Waste Pickup: Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management service.
Safe Handling Workflow for this compound
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
